SKF 83692
Description
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-10-9-14-7-8-15(19)11-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMNDDMPUSDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912827 | |
| Record name | 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99234-87-4 | |
| Record name | 1-Phenyl-3-methyl-8-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099234874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of SKF-83566: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SKF-83566, a versatile pharmacological tool with significant implications for neuroscience and drug development. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of SKF-83566's molecular interactions, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Molecular Interactions of SKF-83566
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes.[1] Its high affinity for the D1 receptor establishes its primary pharmacological identity. However, its mechanism of action is complicated by its interactions with other key central nervous system targets. Notably, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT) and a weaker antagonist at the vascular 5-HT2 receptor.[2][3][4] Furthermore, it exhibits selective inhibition of adenylyl cyclase 2 (AC2).[2][3][4]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of SKF-83566 across its principal molecular targets.
Table 1: Receptor and Transporter Binding Affinity & Inhibitory Concentration
| Target | Parameter | Value | Species | Assay Type | Reference |
| Dopamine D1 Receptor | Ki | ~0.56 nM | Not Specified | Radioligand Binding | [1] |
| Dopamine D2 Receptor | KB | 2 µM | Not Specified | Not Specified | [1] |
| Serotonin 5-HT2 Receptor | Ki | 11 nM | Not Specified | Not Specified | [2][3][4] |
| Dopamine Transporter (DAT) | IC50 ([3H]DA uptake) | 5.7 µM | Rat | [3H]Dopamine Uptake Assay | [2][3][5] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | Rat | [3H]CFT Radioligand Binding Assay | [2][3][5] |
Table 2: Enzyme Inhibition
| Target | Effect | Note | Reference |
| Adenylyl Cyclase 2 (AC2) | Selective Inhibition | Inactive against AC1 or AC5 | [2][3][4] |
Signaling Pathways Modulated by SKF-83566
The functional consequences of SKF-83566's interactions with its molecular targets are mediated through distinct signaling pathways.
Antagonism of the Canonical D1 Receptor-Adenylyl Cyclase Pathway
The primary mechanism of action of SKF-83566 is the blockade of D1-like dopamine receptor signaling. D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. Agonist binding to the D1 receptor activates Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. SKF-83566, as a competitive antagonist, binds to the D1 receptor without activating it, thereby preventing dopamine-induced Gαs/olf activation and subsequent cAMP production.
Inhibition of Dopamine Transporter (DAT)
SKF-83566 competitively inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2][3][5] This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, which can potentiate dopaminergic neurotransmission. This action is noteworthy as it opposes the functional consequence of D1 receptor antagonism.
A Novel DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma
Recent research has uncovered a novel signaling pathway in glioblastoma (GBM) where SKF-83566 exhibits therapeutic potential.[6][7][8][9][10] In this context, the D1 dopamine receptor (DRD1) is implicated in promoting GBM invasion and progression. This occurs through a mechanism involving the regulation of c-Myc's entry into the nucleus, which in turn affects the transcription of the UHRF1 gene.[9] SKF-83566, by inhibiting DRD1, can suppress this signaling cascade, thereby reducing GBM stemness and invasion.[8][9]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SKF-83566.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SKF-83566 for dopamine receptors and transporters.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]SCH-23390 for D1 receptors, [3H]CFT for DAT) is incubated with the membrane preparation in the presence of varying concentrations of SKF-83566.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Assay
Objective: To determine the functional inhibitory potency (IC50) of SKF-83566 on the dopamine transporter.
Protocol Outline (based on Stouffer et al., 2011): [5]
-
Cell Culture: Cells expressing the dopamine transporter (e.g., LLc-PK-rDAT cells) are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of SKF-83566 for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 21°C).
-
Initiation of Uptake: [3H]Dopamine is added to the wells to initiate the uptake process.
-
Incubation: The uptake is allowed to proceed for a defined time (e.g., 4 minutes).
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Adenylyl Cyclase Activity Assay
Objective: To assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the adenylyl cyclase isoform of interest are prepared as described for radioligand binding assays.
-
Assay Reaction: The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg2+ or Mn2+ (as cofactors), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of SKF-83566. The reaction can be initiated in the presence of a stimulator (e.g., forskolin or a Gs-coupled receptor agonist) to measure inhibition of stimulated activity.
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is terminated by adding a stop solution (e.g., containing EDTA or by boiling).
-
cAMP Quantification: The amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic methods (e.g., HPLC).
-
Data Analysis: The concentration-response data are used to determine the IC50 of SKF-83566 for the inhibition of adenylyl cyclase activity.
Conclusion
SKF-83566 exhibits a complex pharmacological profile characterized by high-affinity antagonism of D1-like dopamine receptors, competitive inhibition of the dopamine transporter, weaker antagonism of 5-HT2 receptors, and selective inhibition of adenylyl cyclase 2. This multifaceted mechanism of action makes SKF-83566 a valuable tool for dissecting the roles of these targets in various physiological and pathological processes. Furthermore, the recent discovery of its inhibitory effect on the DRD1-c-Myc-UHRF1 pathway in glioblastoma opens new avenues for its potential therapeutic application. A thorough understanding of its diverse molecular interactions is crucial for the accurate interpretation of experimental results and for guiding future drug development efforts.
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Controversial Profile of SKF 83959: A Technical Guide to its Dopamine Receptor Interactions
For Immediate Release
This technical guide provides an in-depth analysis of the dopamine receptor profile of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine], a compound that has been the subject of significant scientific debate. Initially lauded as a breakthrough biased agonist, selectively activating the phospholipase C (PLC) pathway downstream of the D1 dopamine receptor without affecting the canonical adenylyl cyclase (AC) pathway, subsequent rigorous investigations have challenged this view. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinities, a critical evaluation of its functional activities, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways involved.
Executive Summary
SKF 83959 is a benzazepine derivative that exhibits high affinity for D1-like dopamine receptors (D1 and D5). While early studies posited that SKF 83959 was a functionally selective ligand with a strong bias towards Gq-mediated PLC signaling over Gs-mediated AC activation, more recent and thorough pharmacological characterizations suggest it behaves as a conventional partial agonist at the D1 receptor, with modest efficacy in both the adenylyl cyclase and β-arrestin pathways.[1][2] Crucially, the initially reported D1-mediated PLC activation has been contested and is not consistently observed in heterologous systems.[1][3] This guide will dissect the evidence for these conflicting profiles, presenting the quantitative data and experimental methodologies that underpin the current understanding of SKF 83959.
Quantitative Data Presentation
The pharmacological characteristics of SKF 83959 are summarized in the following tables, compiled from multiple studies. It is important to note the variations in experimental systems and conditions, which may contribute to the differing results.
Table 1: Receptor Binding Affinities (Ki) of SKF 83959
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
| D1 | Rat | [³H]SCH 23390 | 1.18 | [4][5] |
| D1 | Rat | [³H]SCH 23390 | 2.5 ± 0.2 | [1] |
| D5 | Rat | [³H]SCH 23390 | 7.56 | [4][5] |
| D2 | Rat | [³H]Spiperone | 920 | [4][5] |
| D2 | Rat | [³H]Raclopride | 1100 ± 200 | [1] |
| D3 | Rat | [³H]Spiperone | 399 | [4][5] |
| α2-adrenoceptor | Not Specified | Not Specified | pKi = 6.41 | [6] |
Table 2: Functional Activity of SKF 83959 at Dopamine Receptors
| Pathway | Receptor | System | Parameter | Value | Reference(s) |
| Adenylyl Cyclase (cAMP) | Human D1 | CHO Cells | Intrinsic Activity | 35 ± 2% | [1] |
| Adenylyl Cyclase (cAMP) | Primate Cells | Glial Cells | Activity | Antagonist | [6][7] |
| β-arrestin Recruitment | Human D1 | HEK-293 Cells | Intrinsic Activity | 32 ± 2% | [1] |
| β-arrestin Recruitment | Human D1 | CHO-K1 Cells | Activity | No significant recruitment | [8] |
| Phospholipase C (PLC) | Human D1 | HEK-293 Cells | Activity | No significant stimulation | [1] |
| Phospholipase C (PLC) | Rat Brain Slices | Not Specified | Activity | Stimulation of PI hydrolysis | |
| D1-D2 Heterodimer (Ca²⁺) | HEK-293 Cells | Activity | Gq/11 activation | [9][10] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Dopamine D1 Receptor Signaling Pathways
Caption: D1 receptor signaling pathways activated by SKF 83959.
Experimental Workflows
Caption: Simplified workflows for key in vitro pharmacological assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following protocols are generalized from methods reported in the literature, particularly from Lee et al., 2014.[1]
Radioligand Binding Assays
This protocol is used to determine the affinity of SKF 83959 for dopamine receptors.
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]SCH 23390 for D1 receptors) and a range of concentrations of the unlabeled competitor ligand (SKF 83959).
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known antagonist (e.g., 1 µM haloperidol for D2-like receptors) to define non-specific binding.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the trapped radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of SKF 83959. The IC50 value (the concentration of SKF 83959 that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assays
This functional assay measures the ability of SKF 83959 to stimulate or inhibit adenylyl cyclase activity.
-
Cell Culture and Plating: Cells stably or transiently expressing the dopamine receptor of interest (e.g., CHO-D1 cells) are cultured and seeded into 96- or 384-well plates.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of SKF 83959 or a reference agonist (e.g., dopamine) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are typically based on a competitive immunoassay format.
-
Data Analysis: Dose-response curves are constructed by plotting the cAMP signal against the log concentration of the agonist. The potency (EC50) and efficacy (Emax, relative to a full agonist) of SKF 83959 are determined using non-linear regression analysis.
Intracellular Calcium Mobilization Assays
This assay is used to assess the activation of Gq-coupled signaling pathways, such as the PLC pathway.
-
Cell Preparation and Dye Loading: Cells expressing the receptor(s) of interest are plated in black-walled, clear-bottom microplates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for approximately 30-60 minutes at 37°C.[11][12] In some cell lines, an anion transport inhibitor like probenecid is included to improve dye retention.[12]
-
Compound Addition and Signal Reading: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation). Baseline fluorescence is measured before the automated addition of SKF 83959 at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time immediately following compound addition.
-
Data Analysis: The response is typically quantified as the peak fluorescence change over baseline. Dose-response curves are generated to determine the EC50 and Emax for calcium mobilization.
β-Arrestin Recruitment Assays
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
-
Assay Principle: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[2]
-
Cell Plating and Treatment: Cells stably expressing the tagged receptor and β-arrestin constructs are seeded in microplates. After an overnight incubation, the cells are treated with a range of SKF 83959 concentrations for a specified time (e.g., 90 minutes) at 37°C.[2]
-
Signal Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated to allow for signal development. The chemiluminescent signal is then read on a plate reader.
-
Data Analysis: Dose-response curves are fitted to the data to determine the potency (EC50) and efficacy (Emax) of SKF 83959 for β-arrestin recruitment.
Conclusion and Future Directions
The pharmacological profile of SKF 83959 is more complex than initially reported. The prevailing evidence indicates that it is a partial agonist at D1 dopamine receptors, with activity at the canonical Gs-adenylyl cyclase pathway and the β-arrestin pathway, although the extent of β-arrestin recruitment is debated. The initial characterization of SKF 83959 as a highly biased agonist for the Gq-PLC pathway has not been consistently replicated and should be interpreted with caution.[1][3] The reported behavioral effects of SKF 83959 in various animal models are likely a result of its partial D1 agonism, rather than a novel signaling bias.[1]
For researchers in drug development, SKF 83959 serves as a critical case study in the complexities of GPCR pharmacology and the importance of rigorous, multi-pathway characterization of lead compounds. Future investigations should focus on resolving the discrepancies in β-arrestin recruitment data and further exploring its effects in native systems to fully elucidate the in vivo consequences of its specific partial agonist profile. The potential contribution of its metabolites and its interactions with other receptors, such as the α2-adrenoceptor, also warrant further study to fully understand its pharmacological footprint.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vsr.biohorizons.com [vsr.biohorizons.com]
- 9. eubopen.org [eubopen.org]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. resources.revvity.com [resources.revvity.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary functions of Smith, Kline & French (SKF) compounds in the field of neuroscience. These synthetic ligands have been instrumental in dissecting the complex roles of dopamine receptors in physiological and pathological processes. This document details their receptor binding affinities, functional activities, and impact on intracellular signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Function: Modulating Dopamine D1-like Receptors
The majority of SKF compounds utilized in neuroscience are renowned for their interaction with the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes. These receptors are classically coupled to the Gαs/olf family of G-proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental to numerous brain functions, including motor control, reward, learning, and memory.
SKF compounds can be broadly categorized as either agonists, partial agonists, or antagonists at these D1-like receptors, each providing a unique tool to probe the dopaminergic system.
Quantitative Pharmacology of Key SKF Compounds
The precise pharmacological characterization of SKF compounds is crucial for the interpretation of experimental results. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several prototypical SKF ligands at dopamine receptor subtypes.
| Compound | Primary Target(s) | Receptor Subtype | Ki (nM) | Species | Reference |
| SKF-38393 | D1-like Agonist | D1 | 1 | Human | [1] |
| D5 | ~0.5 | Human | [1] | ||
| D2 | ~150 | Human | [1] | ||
| D3 | ~5000 | Human | [1] | ||
| D4 | ~1000 | Human | [1] | ||
| SKF-81297 | D1-like Agonist | D1 | 1.99 | Rat | [2] |
| D1 | 15 | Human | [2] | ||
| SKF-82958 | D1-like Agonist | D1 | 4 (K0.5) | Rat | [3] |
| D2 | 73 (K0.5) | Rat | [3] | ||
| SKF-83566 | D1-like Antagonist | D1 | ~0.56 | Not Specified | |
| 5-HT2 | 11 | Not Specified | [4][5] | ||
| SKF-83959 | D1-like Partial Agonist/Antagonist | D1 | 1.18 | Rat | [6][7] |
| D5 | 7.56 | Rat | [6][7] | ||
| D2 | 920 | Rat | [6][7] | ||
| D3 | 399 | Rat | [6][7] | ||
| α2-adrenoceptor | pKi=6.41 | Not Specified | [8] |
| Compound | Functional Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| SKF-81297 | cAMP Accumulation | EC50 | 4.7 | HEK293 (Human D1) | [2] |
| β-arrestin Recruitment | EC50 | 360 | HEK293 (Human D1) | [2] | |
| SKF-82958 | Adenylate Cyclase Activity | EC50 | 491 | Rat Striatal Membranes | [3] |
| SKF-83566 | Dopamine Transporter (DAT) Inhibition ([3H]DA uptake) | IC50 | 5700 | LLc-PK cells expressing rat DAT | [4][9] |
| DAT Inhibition ([3H]CFT binding) | IC50 | 510 | LLc-PK cells expressing rat DAT | [9] | |
| SKF-83959 | cAMP Production (Partial Agonist) | Intrinsic Activity | 35 ± 2% | CHO (Human D1) | [10] |
| β-arrestin Recruitment (Partial Agonist) | Intrinsic Activity | 32 ± 2% | Not Specified (D1) | [10] |
Signaling Pathways Modulated by SKF Compounds
The canonical signaling pathway for D1-like receptors involves the activation of adenylyl cyclase and subsequent production of cAMP. However, research utilizing SKF compounds has revealed a more complex signaling landscape.
Canonical Gs/Adenylyl Cyclase Pathway
D1-like receptor agonists, such as SKF-38393 and SKF-81297, bind to the receptor, causing a conformational change that activates the associated Gαs/olf protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to diverse cellular responses.
Non-Canonical Signaling: Gq/Phospholipase C and β-arrestin Pathways
Evidence suggests that D1-like receptors can also couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8][11] The D1 agonist SKF-83959 has been particularly implicated in this pathway, although its role remains a subject of debate.[8]
Furthermore, upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the D1 receptor. This not only desensitizes G protein-mediated signaling but can also initiate a separate wave of signaling through scaffolding proteins like MAP kinases.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments frequently employed in the study of SKF compounds.
Radioligand Binding Assay for Dopamine D1 Receptors
This protocol is used to determine the binding affinity (Ki) of SKF compounds for the D1 receptor.
-
Materials:
-
Rat striatal tissue or cells expressing the D1 receptor (e.g., HEK293-D1).
-
[3H]SCH-23390 (radioligand).
-
SKF compound of interest (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., 1 µM (+)-butaclamol or unlabeled SCH-23390).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from the striatal tissue or cells.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the SKF compound, and a fixed concentration of [3H]SCH-23390.
-
For total binding, omit the competitor. For non-specific binding, add a saturating concentration of the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the SKF compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of SKF agonists to stimulate the production of intracellular cAMP.
-
Materials:
-
Cells expressing the D1 receptor (e.g., CHO-D1 or HEK293-D1).
-
SKF agonist of interest.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the SKF agonist to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[13]
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value of the SKF agonist.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of an SKF compound.
-
Materials:
-
Laboratory animal (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
SKF compound for administration (e.g., intraperitoneal injection).
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
-
-
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex) using stereotaxic coordinates. Allow the animal to recover.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow for a stabilization period to obtain a baseline neurotransmitter level.
-
Administer the SKF compound to the animal.
-
Collect dialysate samples at regular intervals using the fraction collector.
-
Analyze the dialysate samples to quantify the concentration of the neurotransmitter of interest (e.g., dopamine or glutamate).
-
Express the results as a percentage change from the baseline level.
-
Conclusion
SKF compounds have been, and continue to be, indispensable tools in neuroscience research. Their ability to selectively target and modulate dopamine D1-like receptors with varying degrees of efficacy has provided profound insights into the roles of this receptor system in health and disease. The detailed pharmacological data and experimental protocols provided in this guide are intended to support researchers in the rigorous design and interpretation of their studies, ultimately advancing our understanding of dopaminergic neurotransmission and facilitating the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of nonhuman primate models to understand processes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of synergism between caffeine and SKF 38393 on rotational behavior in 6-hydroxydopamine-denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for the coupling of Gq protein to D1-like dopamine sites in rat striatum: possible role in dopamine-mediated inositol phosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [<sup>3</sup>H]SCH-23390 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to SKF-83566 as a Dopamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a well-characterized pharmacological tool primarily known for its potent and selective antagonism of D1-like dopamine receptors. However, a significant body of evidence demonstrates that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT). This dual activity necessitates a thorough understanding of its pharmacological profile for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of SKF-83566's actions as a DAT inhibitor, including its binding affinity, inhibitory potency, and the experimental methodologies used to characterize these properties. Furthermore, it explores the downstream signaling implications of DAT inhibition and presents detailed experimental protocols for key assays.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopamine signaling and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for a variety of therapeutic agents and drugs of abuse. SKF-83566, a benzazepine derivative, is widely utilized as a selective D1/D5 dopamine receptor antagonist. However, studies have revealed that it also possesses inhibitory activity at the DAT, which can confound the interpretation of its effects in experimental settings. This guide focuses on the characterization of SKF-83566 as a DAT inhibitor to provide researchers with a detailed understanding of its multifaceted pharmacological actions.
Quantitative Pharmacological Data
The inhibitory effects of SKF-83566 on the dopamine transporter have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data.
| Parameter | Radioligand | Preparation | Value | Reference(s) |
| IC50 | [3H]CFT (WIN 35,428) | Intact LLc-PK-rDAT cells | 0.51 ± 0.11 µM | [1][2] |
| [3H]CFT (WIN 35,428) | LLc-PK-rDAT cell membranes | 0.77 ± 0.17 µM | [1][2] | |
| IC50 | [3H]Dopamine | Intact LLc-PK-rDAT cells | 5.7 ± 0.2 µM | [1][2] |
| [3H]Dopamine | Intact LLc-PK-rDAT cells | 5.73 ± 0.24 µM | [3][4] | |
| EC50 | Increase in peak [DA]o | Rat striatal slices | 1.3 ± 0.2 µM | [5] |
| Km Shift | [3H]Dopamine Uptake | Intact LLc-PK-rDAT cells | From 1.50 µM to 4.69 µM (with 5 µM SKF-83566) | [2][5] |
| Vmax | [3H]Dopamine Uptake | Intact LLc-PK-rDAT cells | No significant change | [2][5] |
Table 1: Inhibitory and Functional Potency of SKF-83566 at the Dopamine Transporter.
| Receptor/Transporter | Binding Affinity (Ki) | Reference(s) |
| Dopamine D1-like Receptor | ~0.56 nM | [6] |
| 5-HT2 Receptor | 11 nM | [3][4] |
Table 2: Binding Affinity of SKF-83566 at Other Receptors.
Mechanism of Action at the Dopamine Transporter
SKF-83566 acts as a competitive inhibitor at the dopamine transporter. This is evidenced by kinetic studies of [3H]dopamine uptake, which demonstrate that SKF-83566 increases the Michaelis constant (Km) for dopamine without significantly affecting the maximum velocity (Vmax) of uptake[2][5]. This indicates that SKF-83566 and dopamine compete for the same binding site on the transporter protein.
Interestingly, SKF-83566 shows a higher potency for inhibiting the binding of the cocaine analog [3H]CFT (WIN 35,428) compared to its inhibition of dopamine uptake[1][2]. This suggests that while it competes with dopamine, its interaction with the transporter may differ slightly from that of the endogenous substrate, potentially involving different or additional contact points within the binding pocket.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SKF-83566 as a DAT inhibitor.
Synaptosome Preparation and [3H]-Dopamine Uptake Assay
This assay measures the ability of SKF-83566 to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
Materials:
-
Brain tissue (e.g., rat or mouse striatum)
-
Homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4)
-
Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)
-
[3H]-Dopamine
-
SKF-83566
-
Non-specific uptake inhibitor (e.g., cocaine at a high concentration, ~500 µM)
-
Glass-fiber filters
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Dissect the striatum on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer (approximately 10 strokes)[7][8].
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Synaptosome Isolation: Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction[9][10].
-
Resuspension: Gently resuspend the synaptosomal pellet in ice-cold uptake buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of SKF-83566 or vehicle for a defined period (e.g., 10 minutes) at 37°C[9]. Include tubes with a saturating concentration of a non-specific uptake inhibitor to determine non-specific binding.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]-Dopamine to each tube and incubate for a short period (e.g., 5 minutes) at 37°C with shaking[9].
-
Termination of Uptake: Stop the reaction by rapid filtration through glass-fiber filters under vacuum, followed by several washes with ice-cold uptake buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta-counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50 value.
[3H]-CFT (WIN 35,428) Competition Binding Assay
This assay determines the binding affinity of SKF-83566 to the DAT by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.
Materials:
-
Cell membranes expressing DAT (e.g., from LLc-PK-rDAT cells or striatal tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[3H]-CFT (WIN 35,428)
-
SKF-83566
-
Non-specific binding ligand (e.g., unlabeled WIN 35,428 or cocaine at a high concentration)
-
Glass-fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from DAT-expressing cells or brain tissue by homogenization and differential centrifugation.
-
Assay Incubation: In a 96-well plate or individual tubes, combine the cell membranes, a fixed concentration of [3H]-CFT (typically at or below its Kd value), and varying concentrations of SKF-83566[11][12]. Include wells for total binding (no competing ligand) and non-specific binding (a saturating concentration of an unlabeled DAT ligand).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SKF-83566 to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation[13][14]:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain slices or in vivo.
Procedure Overview:
-
Electrode Preparation: A carbon-fiber microelectrode is used as the working electrode.
-
Waveform Application: A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz)[15][16].
-
Dopamine Oxidation and Reduction: This waveform scans a potential range that first oxidizes dopamine and then reduces its oxidation products, generating a characteristic redox current.
-
Background Subtraction: The current generated in the absence of dopamine (background current) is subtracted from the current measured during dopamine release, resulting in a cyclic voltammogram specific for dopamine.
-
Dopamine Release Stimulation: In brain slices, dopamine release is typically evoked by electrical stimulation of dopaminergic pathways[5].
-
Data Acquisition and Analysis: The resulting current is measured and converted to dopamine concentration based on a pre-experiment calibration. The effect of SKF-83566 on dopamine reuptake is assessed by measuring the decay rate of the dopamine signal after stimulation in the presence and absence of the drug. A slower decay rate indicates inhibition of DAT.
In Vivo Microdialysis
This technique allows for the sampling of extracellular dopamine in the brain of a freely moving animal.
Procedure Overview:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the striatum[17][18].
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Extracellular molecules, including dopamine, diffuse across the semi-permeable membrane of the probe and into the perfusate, which is then collected as dialysate.
-
Drug Administration: SKF-83566 can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: The collected dialysate samples are analyzed for dopamine content, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: An increase in the extracellular concentration of dopamine following the administration of SKF-83566 indicates inhibition of the dopamine transporter.
Signaling Pathways and Experimental Workflows
Inhibition of the dopamine transporter by SKF-83566 leads to an accumulation of dopamine in the synaptic cleft. This elevated extracellular dopamine can then act on both presynaptic and postsynaptic dopamine receptors, initiating various downstream signaling cascades. While the direct signaling consequences of DAT inhibition by SKF-83566 are not extensively detailed, the general pathways affected by increased synaptic dopamine are well-established.
It is important to note that the primary action of SKF-83566 as a D1-like receptor antagonist will significantly influence the overall signaling outcome. The diagrams below illustrate the general logic of experimental workflows to study DAT inhibition and the potential downstream consequences, keeping in mind the dual action of SKF-83566.
Conclusion
SKF-83566, while primarily a D1-like dopamine receptor antagonist, exhibits clear and quantifiable inhibitory activity at the dopamine transporter. Its competitive inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, an effect that must be considered when using this compound as a pharmacological tool to probe D1 receptor function. The data and protocols presented in this guide provide a comprehensive resource for researchers to understand and investigate the dual pharmacological actions of SKF-83566. A thorough characterization of its selectivity profile against other monoamine transporters remains an area for future investigation to fully elucidate its complex pharmacological profile. The confounding effect of DAT inhibition by SKF-83566 complicates the interpretation of data in studies where this drug is used solely as a D1-receptor antagonist[1]. However, its greater potency at the cocaine binding site versus the dopamine uptake site of the DAT suggests it could be a potential candidate for developing treatments for cocaine addiction[1].
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 11. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 14. scispace.com [scispace.com]
- 15. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 16. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of SKF Dopamine Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of dopamine antagonists developed by Smith, Kline & French (SKF), with a primary focus on the pivotal benzazepine class of compounds. It provides a comprehensive overview of their pharmacological properties, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.
A Legacy of Innovation: The Rise of SKF Benzazepine Dopamine Antagonests
The journey of Smith, Kline & French into the realm of dopamine receptor pharmacology is a significant chapter in the history of neuropsychiatric drug discovery. Building on their successes in other therapeutic areas, SKF researchers turned their attention to the central nervous system, recognizing the therapeutic potential of modulating dopaminergic neurotransmission. This endeavor led to the synthesis and characterization of a series of benzazepine derivatives that would become invaluable tools for dissecting the roles of dopamine receptor subtypes and paving the way for novel therapeutic strategies.
The early exploration into this chemical class was driven by the desire to develop selective ligands for the newly classified D1 dopamine receptor. This research culminated in the discovery of several key compounds, including both agonists and the focus of this guide, antagonists. These antagonists, such as SKF-83566 and the pharmacologically complex SKF-83959, have been instrumental in elucidating the physiological and pathological functions of the D1 receptor and its signaling cascades. The development of these compounds was a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR) within the 1-phenyl-3-benzazepine scaffold.
Pharmacological Profiles of Key SKF Dopamine Antagonists
The pharmacological characterization of SKF dopamine antagonists has revealed a primary affinity for D1-like dopamine receptors (D1 and D5). However, many of these compounds also exhibit varying degrees of affinity for other dopamine receptor subtypes, as well as for serotonin and adrenergic receptors. This section summarizes the quantitative pharmacological data for prominent SKF dopamine antagonists in a tabular format for clear comparison.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Other Notable Targets (Ki/IC50, nM) |
| SKF-83566 | D1 | ~0.56[1] | - | 5-HT2 (Ki = 11), DAT (IC50 = 5700)[1][2] |
| D2 | K_B_ = 2000[1] | - | ||
| SKF-83959 | D1 | 1.18[3][4][5] | Partial Agonist | α2-adrenoceptor (pKi = 6.41)[6] |
| D2 | 920[3][4][5] | Partial Agonist | Noradrenaline Transporter[6] | |
| D3 | 399[3][4][5] | - | σ1 receptor (allosteric modulator)[3][4][5][7] | |
| D5 | 7.56[3][4][5] | - |
Core Experimental Protocols
The characterization of SKF dopamine antagonists relied on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two of the most fundamental assays used in their pharmacological profiling.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of SKF compounds for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1 receptors).
-
Test compound (SKF antagonist) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the SKF antagonist. Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the SKF antagonist by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the functional activity of SKF compounds at D1 dopamine receptors.
Materials:
-
Intact cells expressing the D1 dopamine receptor (e.g., CHO or HEK293 cells).
-
Test compound (SKF antagonist) at various concentrations.
-
A known D1 receptor agonist (e.g., dopamine or SKF-38393).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period to inhibit cAMP degradation.
-
Antagonist Treatment: To determine antagonist activity, add varying concentrations of the SKF compound to the cells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a D1 receptor agonist (typically its EC80) to the wells and incubate for a further period to stimulate cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection method as per the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the SKF antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, can be determined from the resulting dose-response curve.
Signaling Pathways Modulated by SKF Dopamine Antagonists
SKF dopamine antagonists primarily exert their effects by blocking the signaling cascades initiated by the activation of D1-like dopamine receptors. The canonical pathway involves the Gαs/olf-mediated stimulation of adenylyl cyclase, leading to the production of cAMP. However, evidence suggests the involvement of other signaling pathways.
Caption: Canonical and alternative signaling pathways of the D1 dopamine receptor blocked by SKF antagonists.
The primary mechanism of action for SKF dopamine antagonists is the blockade of the D1 receptor, thereby preventing the Gαs/olf-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[8][9][10] This, in turn, inhibits the activation of Protein Kinase A (PKA) and its downstream targets, such as DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32kDa).[8] Some evidence also suggests that D1 receptors can couple to Gq proteins, leading to the activation of Phospholipase C (PLC), although this pathway is less established for canonical D1 receptor signaling.[11][12]
Experimental Workflow for Antagonist Characterization
The discovery and characterization of novel dopamine antagonists at SKF followed a systematic workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo assays to determine their pharmacological profile and potential therapeutic utility.
Caption: A typical experimental workflow for the discovery and characterization of SKF dopamine antagonists.
This workflow highlights the iterative process of drug discovery, where insights from SAR studies guide the synthesis of new compounds, which are then rigorously tested in a hierarchical series of assays to identify promising candidates for further development. The use of conditioned avoidance responding and other behavioral models was crucial in establishing the in vivo efficacy of these D1 antagonists.[13]
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 13. Pharmacological and behavioral effects of D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Effects of SKF 83959 on Neuronal Network Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959, a benzazepine derivative, has been a subject of extensive research due to its complex pharmacological profile and its potential therapeutic applications in neurological and psychiatric disorders. Initially characterized as a selective dopamine D1-like receptor agonist with a purported bias towards phospholipase C (PLC) signaling, subsequent studies have revealed a more nuanced mechanism of action, including partial agonism at canonical adenylyl cyclase pathways and interactions with other receptor systems. This technical guide provides a comprehensive overview of the effects of SKF 83959 on neuronal network activity, consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways and workflows. The conflicting evidence regarding its precise mechanism is presented to offer a balanced perspective for researchers in the field.
Pharmacological Profile of SKF 83959
SKF 83959 exhibits a distinct binding affinity and functional activity profile across various neurotransmitter receptors. The following tables summarize the key quantitative data from multiple studies.
Table 1: Receptor Binding Affinities (Ki values)
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [1][2] |
| Dopamine D1 | Primate | pKi = 6.72 | [3] |
| Dopamine D5 | Rat | 7.56 | [1][2] |
| Dopamine D2 | Rat | 920 | [1][2] |
| Dopamine D3 | Rat | 399 | [1][2] |
| Alpha-2 Adrenoceptor | Primate | pKi = 6.41 | [3] |
Table 2: Functional Activity of SKF 83959
| Assay | System | Intrinsic Activity | Potency (EC50/IC50) | Reference |
| Adenylyl Cyclase Activation (cAMP production) | CHO cells (human D1) | 35 ± 2% (Partial Agonist) | Nanomolar range | [4] |
| Adenylyl Cyclase Activation (cAMP production) | HEK-293 cells (human D1) | ~50% (Partial Agonist) | Not specified | [4] |
| β-Arrestin Recruitment (D1-mediated) | Heterologous system | 32 ± 2% (Partial Agonist) | Nanomolar range | [4] |
| β-Arrestin Recruitment (D2-mediated) | Heterologous system | 19 ± 2% (Partial Agonist) | 1.3 ± 0.2 µM | [4] |
| Phospholipase C (PLC) Activation | hD1-HEK-293 cells | No significant stimulation | - | [4] |
| Voltage-Gated Sodium Channel (VGSC) Inhibition | Cultured striatal neurons | Dose-dependent inhibition | IC50 = 3.31 ± 0.39 µM |
Effects on Neuronal Network Oscillations
SKF 83959 has been shown to modulate neuronal network activity by altering oscillations in key brain regions involved in cognition.
Table 3: Effects of SKF 83959 on Neuronal Oscillations in a Rat Model of Cognitive Dysfunction
| Brain Region | Oscillation Band | Effect of Repeated SKF 83959 (0.4 mg/kg) | Reference |
| Hippocampus | Delta | Enhanced spectral power | [5] |
| Hippocampus | Theta | Enhanced spectral power | [5] |
| Prefrontal Cortex (PFC) | Delta | Increased spectral power | [5] |
| Prefrontal Cortex (PFC) | Theta | Increased spectral power | [5] |
| Prefrontal Cortex (PFC) | Gamma | Increased spectral power | [5] |
| Hippocampus-PFC | Theta Coherence | Increased | [5] |
Modulation of Intracellular Signaling Pathways
The intracellular signaling pathways activated by SKF 83959 are a subject of ongoing debate. While early reports suggested a bias towards Gq/PLC signaling, more recent evidence points towards a classical partial agonism at Gs/adenylyl cyclase pathways. Furthermore, its effects can be mediated through D1-D2 receptor heterodimers and sigma-1 receptor modulation.
The D1 Receptor Canonical Pathway (Gs/Adenylyl Cyclase)
Several studies indicate that SKF 83959 acts as a partial agonist at the D1 receptor, leading to a submaximal stimulation of adenylyl cyclase and subsequent cAMP production.[4][6]
The Controversial PLC Pathway and D1-D2 Heterodimers
The initial hypothesis of SKF 83959's biased agonism centered on its ability to activate PLC, potentially through a D1-D2 receptor heterodimer. This was proposed to lead to the release of intracellular calcium and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII).[7] However, other studies have failed to demonstrate direct D1-mediated PLC activation by SKF 83959.[4]
Sigma-1 Receptor Allosteric Modulation
SKF 83959 also acts as a potent allosteric modulator of the sigma-1 receptor, which may account for some of its D1 receptor-independent effects, such as neuroprotection.[8][9] This interaction has been shown to inhibit the activity of calcineurin and glycogen synthase kinase-3β (GSK-3β).[9]
Detailed Experimental Protocols
In Vivo Electrophysiology: Local Field Potential (LFP) Recordings
This protocol describes the methodology for recording LFPs from the hippocampus and prefrontal cortex of anesthetized rats to assess the effects of SKF 83959 on neuronal network oscillations.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Reference and ground electrodes
-
Amplifier and data acquisition system
-
SKF 83959 solution
-
Saline solution (vehicle)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Perform a craniotomy over the target brain regions (hippocampus and PFC) based on stereotaxic coordinates.
-
Slowly lower the recording electrodes into the target areas.
-
Implant reference and ground screws.
-
Allow the animal to stabilize for a baseline recording period.
-
Administer SKF 83959 (e.g., 0.4 mg/kg, i.p.) or vehicle.
-
Record LFP data continuously for a defined period post-injection (e.g., 90 minutes).
-
Analyze the recorded data for changes in the power of different frequency bands (delta, theta, gamma) and coherence between the two brain regions.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol details the whole-cell patch-clamp technique to measure the effect of SKF 83959 on voltage-gated sodium channels (VGSCs) in cultured striatal neurons.
Materials:
-
Primary cultured striatal neurons
-
Recording chamber
-
Micromanipulator and microscope
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Internal and external recording solutions
-
SKF 83959 solutions of varying concentrations
Procedure:
-
Prepare recording pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Place the coverslip with cultured neurons in the recording chamber perfused with external solution.
-
Approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV).
-
Apply depolarizing voltage steps to elicit VGSC currents.
-
Record baseline VGSC currents.
-
Perfuse the chamber with different concentrations of SKF 83959 and record the corresponding changes in VGSC currents.
-
Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.
Western Blotting for Signaling Proteins
This protocol outlines the western blot procedure to assess the effects of SKF 83959 on the phosphorylation of CaMKII and CREB in brain tissue.[10][11][12]
Materials:
-
Brain tissue samples (e.g., striatum, hippocampus) from control and SKF 83959-treated animals
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
SKF 83959 is a pharmacologically complex compound with significant effects on neuronal network activity. While its classification as a biased agonist remains a topic of debate, its ability to modulate neuronal oscillations and intracellular signaling pathways is evident. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted actions of SKF 83959. Future studies are warranted to fully elucidate its precise mechanisms of action, which will be crucial for the development of novel therapeutics targeting the dopaminergic system and related pathways for the treatment of cognitive and motor disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of calcium/calmodulin-dependent protein kinase IIα in the striatum by the heteromeric D1–D2 dopamine receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Contested In Vitro Profile of SKF 83959 at the Dopamine D1 Receptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro pharmacological activity of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine], a compound that has been the subject of considerable scientific debate. Initially explored for its potential in treating Parkinson's disease and other neurological disorders, its mechanism of action at the dopamine D1 receptor remains a topic of varied interpretation in the scientific literature. This document aims to consolidate the available quantitative data, detail the experimental methodologies employed in key studies, and illustrate the associated signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
A Complex Pharmacological Profile: Antagonist, Partial Agonist, or Biased Ligand?
The in vitro activity of SKF 83959 at the D1 receptor is not straightforward, with different studies reporting seemingly contradictory findings. While some early reports suggested it was a D1 antagonist at adenylyl cyclase-coupled receptors, others have characterized it as a partial agonist.[1][2] A significant point of discussion has been its purported role as a biased agonist, selectively activating phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase pathway.[2][3] However, more recent and thorough investigations have challenged this notion of high bias, suggesting that its behavioral effects can be explained by its partial D1 agonism in canonical signaling pathways.[2][3]
In primate cells, SKF 83959 has been shown to act as a potent dopamine D1 receptor antagonist, failing to stimulate cyclic adenosine monophosphate (cAMP) formation and instead antagonizing dopamine-induced cAMP production.[4] Conversely, other studies in heterologous expression systems and rat brain tissue have demonstrated that SKF 83959 exhibits partial agonist activity at the D1 receptor, stimulating both cAMP production and β-arrestin recruitment to a degree, similar to the classical partial agonist SKF38393.[3]
A further layer of complexity is added by the discovery of D1-D2 receptor heteromers. It has been proposed that SKF 83959 acts as a specific agonist for these Gq/11-coupled heteromeric complexes, functioning as a full agonist at the D1 receptor and a high-affinity partial agonist at the pertussis toxin-resistant D2 receptor within this complex.[5][6] This specific activity at the D1-D2 heterodimer is suggested to mediate its effects on intracellular calcium mobilization.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the in vitro activity of SKF 83959 at dopamine receptors from various studies.
Table 1: Receptor Binding Affinities of SKF 83959
| Receptor | Species/System | Ligand | Parameter | Value | Reference |
| D1 | Rat Striatum | [3H]SCH23390 | K0.5 | 2.5 ± 0.2 nM | [3] |
| D1 | Human (CHO cells) | [3H]SCH23390 | Ki | 1.18 nM | [7][8][9] |
| D1 | Primate Cells | - | pKi | 6.72 | [4] |
| D2 | Rat Striatum | [3H]Raclopride | K0.5 | 1.1 ± 0.2 µM | [3] |
| D2 | Human (CHO cells) | [3H]Raclopride | Ki | 920 nM | [7][8] |
| D2 | Primate Cells | - | pKi | Moderate Affinity | [4] |
| D3 | Rat | - | Ki | 399 nM | [7][8] |
| D5 | Rat | - | Ki | 7.56 nM | [7][8][9] |
| α2-Adrenoceptor | - | - | pKi | 6.41 | [4] |
Table 2: Functional Activity of SKF 83959 at the D1 Receptor
| Assay | System | Parameter | Result | Reference |
| Adenylyl Cyclase | Human D1 (CHO cells) | Intrinsic Activity | 35 ± 2% (Partial Agonist) | [3] |
| Adenylyl Cyclase | Monkey and Human Glial Cells | Functional Activity | No significant stimulation; potent antagonist of dopamine-induced cAMP formation | [4] |
| β-Arrestin Recruitment | Human D1 | Intrinsic Activity | 32 ± 2% (Partial Agonist) | [3] |
| Phosphoinositide (PI) Hydrolysis | Rat and Monkey Brain Slices | Functional Activity | Stimulated PI hydrolysis | [10] |
| Phospholipase C (PLC) Signaling | Heterologous Systems | Functional Activity | No D1-mediated effects | [2][3] |
| Gq/11 Activation (in D1-D2 heteromers) | D1-D2 HEK cells | Functional Activity | Increased [35S]GTPγS incorporation into Gq/11 | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the varied findings. Below are descriptions of the key experimental protocols used to characterize the in vitro activity of SKF 83959.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Striatal tissue from rats or cells heterologously expressing the human dopamine D1 or D2 receptor are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bio-Rad protein assay.[3]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]raclopride for D2 receptors) and varying concentrations of the competing ligand (SKF 83959).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration that inhibits 50% of binding (IC50), from which K0.5 can be derived.[3]
Adenylyl Cyclase (cAMP) Functional Assays
These assays measure the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a second messenger produced upon activation of Gs-coupled receptors like the D1 receptor.
-
Cell Culture and Treatment: Cells expressing the D1 receptor (e.g., CHO cells, glial cells) are cultured to an appropriate density.[3][4] The cells are then treated with the test compound (SKF 83959) alone (to assess agonist activity) or in combination with a known D1 agonist like dopamine (to assess antagonist activity).
-
cAMP Measurement: After a specific incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercial kits based on competitive binding or fluorescence.
-
Data Analysis: The amount of cAMP produced is normalized to the protein content of the cell lysate. For agonist activity, the response is typically expressed as a percentage of the maximal response to a full agonist (e.g., dopamine). For antagonist activity, the ability of the compound to shift the concentration-response curve of an agonist is determined.[3]
β-Arrestin Recruitment Assays
These assays measure the recruitment of the scaffolding protein β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
-
Assay Principle: A common method involves using a commercially available assay, such as the PathHunter® β-arrestin recruitment assay. This system utilizes enzyme fragment complementation. The D1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment.
-
Cell Treatment and Detection: Cells co-expressing these fusion proteins are treated with the test compound. If the compound activates the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity. This allows them to form an active enzyme, which converts a substrate to a chemiluminescent signal that can be measured.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The data are analyzed to determine the potency (EC50) and efficacy (maximal response) of the compound.[3]
Phosphoinositide (PI) Hydrolysis Assays
These assays are used to measure the activation of Gq-coupled receptors, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Metabolic Labeling: Cells or brain slices are incubated with myo-[3H]inositol to label the cellular phosphoinositide pool.[10]
-
Stimulation and Extraction: After labeling, the cells are washed and then stimulated with the test compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).
-
Separation and Quantification: The aqueous phase, containing the inositol phosphates, is separated and applied to an anion-exchange chromatography column (e.g., Dowex). The different inositol phosphates are then eluted with increasing concentrations of ammonium formate, and the radioactivity of the fractions is determined by liquid scintillation counting.
-
Data Analysis: The accumulation of [3H]inositol phosphates is taken as a measure of PI hydrolysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with D1 receptor activation and a typical experimental workflow for in vitro characterization.
Figure 1: Dopamine D1 Receptor Signaling Pathways.
Figure 2: General Experimental Workflow.
Conclusion
The in vitro pharmacological profile of SKF 83959 at the dopamine D1 receptor is multifaceted and has been subject to evolving interpretations. While initially considered a D1 antagonist or a biased agonist for the PLC pathway, a growing body of evidence suggests it acts as a partial agonist at the canonical Gs/adenylyl cyclase and β-arrestin pathways. The compound's unique activity as a specific agonist for Gq/11-coupled D1-D2 receptor heteromers presents another critical aspect of its pharmacology that may explain some of its unique in vivo effects. For researchers and drug developers, it is imperative to consider the specific experimental system and endpoints when evaluating the activity of SKF 83959 and to acknowledge the existing controversies in the literature. This guide provides a foundational understanding of its complex in vitro activity, which is essential for the informed design of future studies and the interpretation of new findings.
References
- 1. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for SKF-83566 in Rat Striatal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 is widely recognized as a selective antagonist for the D1-like dopamine receptor family. However, recent evidence has revealed a more complex pharmacological profile, demonstrating that SKF-83566 also functions as a potent inhibitor of the dopamine transporter (DAT). This dual action is critical for the design and interpretation of experiments utilizing this compound in rat striatal slices. These application notes provide a detailed experimental protocol for studying the effects of SKF-83566 on dopamine release and uptake in the rat striatum using fast-scan cyclic voltammetry (FCV), alongside a summary of its quantitative effects and a depiction of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of SKF-83566's effects in rat striatal preparations.
| Parameter | Value | Experimental Context | Reference |
| EC50 for enhancement of evoked [DA]o | 1.3 ± 0.2 μM | Fast-scan cyclic voltammetry in rat striatal slices. This reflects the concentration at which SKF-83566 produces half of its maximal effect on increasing peak dopamine concentration. | [1][2] |
| Maximum increase in evoked [DA]o | ~65% | Observed at a concentration of 5 μM SKF-83566 in rat striatal slices using FCV. | [1][2][3] |
| IC50 for DAT inhibition (competitive) | 5.7 ± 0.2 μM | Determined by [3H]DA uptake assays in cells expressing rat DAT. This is the concentration that inhibits 50% of dopamine transporter activity. | [1][2][3] |
| IC50 for binding at DAT cocaine site | 0.51 ± 0.11 μM | Measured using [3H]CFT, a cocaine analog, in binding studies with cells expressing rat DAT, indicating high affinity for the cocaine binding site on the transporter. | [1][2][3] |
| KD for D1 receptor binding | 1.1 ± 0.2 nM | Determined in homogenates of rat striatum using [3H]SK&F R-83566, indicating high affinity for the D1 receptor. | [4] |
Experimental Protocol: Fast-Scan Cyclic Voltammetry (FCV) in Rat Striatal Slices
This protocol details the methodology for measuring dopamine release and uptake in response to electrical stimulation in acute rat striatal slices and assessing the effects of SKF-83566.
Materials and Reagents
-
Adult male Sprague-Dawley rats (300-350 g)
-
Pentobarbital (50 mg/kg)
-
Ice-cold HEPES-buffered artificial cerebrospinal fluid (aCSF)
-
Standard aCSF
-
SKF-83566 hydrobromide
-
Nomifensine (optional, for occlusion experiments)
-
Vibrating blade microtome (e.g., Leica VT1200S)
-
Carbon-fiber microelectrodes
-
FCV data acquisition and analysis system
-
Bipolar stimulating electrode
Procedure
-
Slice Preparation:
-
Deeply anesthetize a rat with pentobarbital (50 mg/kg, i.p.).
-
Perform decapitation and rapidly remove the brain.
-
Submerge the brain in ice-cold, oxygenated (95% O2 / 5% CO2) HEPES-buffered aCSF.
-
Cut 400 μm thick coronal forebrain slices containing the striatum using a vibrating blade microtome.[1][2]
-
Transfer the slices to a holding chamber with standard aCSF, continuously bubbled with 95% O2 / 5% CO2, and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Fast-Scan Cyclic Voltammetry Recordings:
-
Transfer a single slice to a recording chamber continuously superfused with oxygenated aCSF at a constant flow rate.
-
Position a carbon-fiber microelectrode approximately 100 μm deep into the dorsal striatum.
-
Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.
-
Apply a triangular voltage waveform to the carbon-fiber electrode and record the resulting current to monitor dopamine concentrations.
-
-
Experimental Timeline and Drug Application:
-
Establish a stable baseline of evoked dopamine release by applying single electrical pulses at regular intervals (e.g., every 2 minutes).
-
Record control data by averaging several stable responses.
-
Prepare stock solutions of SKF-83566 and dilute to the final desired concentrations (e.g., 1, 5, 10 μM) in aCSF.[1][2]
-
Switch the superfusion to the aCSF containing the desired concentration of SKF-83566.
-
Allow the drug to equilibrate for 30-45 minutes to reach maximal effect.[1]
-
Record the effects of SKF-83566 on peak evoked dopamine concentration and the clearance half-time (t50).
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked dopamine signal to quantify the amount of dopamine released.
-
Measure the time it takes for the dopamine signal to decay to 50% of its peak value (t50) to assess the rate of dopamine clearance.
-
Compare the data obtained in the presence of SKF-83566 to the baseline control data from the same slice.
-
Statistical analysis can be performed using paired Student's t-tests to compare control and drug conditions.
-
Signaling Pathways and Experimental Workflow
Diagrams
Caption: Experimental workflow for FCV in rat striatal slices.
Caption: Dual action of SKF-83566 on dopaminergic signaling.
Discussion and Interpretation
When using SKF-83566 in rat striatal slices, it is imperative to consider its dual role as both a D1 receptor antagonist and a DAT inhibitor. The data clearly show that SKF-83566 increases the extracellular concentration of dopamine and prolongs its clearance time, effects that are characteristic of DAT inhibition.[1][2][3] This action is independent of its effects on the D1 receptor.
Therefore, any observed physiological or behavioral outcomes following SKF-83566 administration in the striatum cannot be solely attributed to D1 receptor blockade. The increased availability of dopamine in the synaptic cleft due to DAT inhibition will likely lead to enhanced stimulation of other dopamine receptors, such as the D2 receptor, which could confound the interpretation of results. For experiments aiming to isolate the effects of D1 receptor antagonism, it is crucial to use concentrations of SKF-83566 that are selective for the D1 receptor over the DAT, or to use alternative D1 antagonists with a cleaner pharmacological profile. Occlusion experiments with a more potent DAT inhibitor, such as nomifensine, can help to dissect the contribution of DAT inhibition to the observed effects of SKF-83566.[1][3]
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of agonist and antagonist binding to striatal D-1 dopamine receptors: studies using the selective D-1 antagonist [3H]SK&F R-83566 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 hydrobromide is a synthetic benzazepine derivative widely used in neuroscience research. It is characterized primarily as a partial agonist of the D1-like dopamine receptor family (D1 and D5), exhibiting high affinity and selectivity over D2-like receptors.[1][2][3][4] Historically, its mechanism of action has been a subject of debate. While initially reported to be a biased agonist that selectively activates phospholipase C (PLC) signaling without stimulating adenylyl cyclase, more recent in-depth studies suggest it functions as a conventional partial agonist at the canonical Gα-olf/s-adenylyl cyclase pathway, similar to the classical compound SKF 38393.[5] Evidence for its direct activation of PLC via D1 receptors is now considered weak.[5]
Beyond its action on dopamine receptors, SKF 83959 has also been identified as a potent allosteric modulator of the sigma-1 (σ₁) receptor and may possess alpha-2-adrenoceptor antagonist properties.[3][4][6] This complex pharmacological profile contributes to its unique effects in various preclinical models, including models of Parkinson's disease, cognitive dysfunction, and addiction.[3][7]
This document provides a comprehensive guide for the preparation and in vivo administration of SKF 83959, including its physicochemical properties, pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical and Pharmacological Data
For reproducible in vivo studies, it is crucial to use the appropriate form of the compound and understand its properties. SKF 83959 is commonly supplied as a hydrobromide salt, which generally offers improved water solubility and stability over the free base form.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for SKF 83959 hydrobromide.
Table 1: Physicochemical Properties of SKF 83959 Hydrobromide
| Property | Value | Reference(s) |
| Full Chemical Name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol hydrobromide | [1] |
| Molecular Formula | C₁₈H₂₀ClNO₂ · HBr | [1] |
| Molecular Weight | 398.73 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 50 mM in DMSO | [1][8] |
| Storage (Solid) | Store at Room Temperature | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Table 2: Receptor Binding Affinities (Kᵢ) of SKF 83959
| Receptor Target (Rat) | Kᵢ (nM) | Reference(s) |
| Dopamine D₁ | 1.18 | [1][3][4] |
| Dopamine D₅ | 7.56 | [1][3][4] |
| Dopamine D₂ | 920 | [1][3][4] |
| Dopamine D₃ | 399 | [1][3][4] |
Table 3: Example In Vivo Dosages and Administration Routes
| Animal Model | Dosage Range | Administration Route | Application | Reference(s) |
| Mouse | 0.5 - 1.0 mg/kg | Intraperitoneal (i.p.) | Cognitive Impairment | [3][4] |
| Rat | 0.4 mg/kg | Intraperitoneal (i.p.) | Neuronal Oscillations | [9] |
| Rhesus Monkey | 0.5 - 1.0 mg/kg | Sub-chronic | Parkinson's Disease Model | [7] |
Signaling Pathways
The cellular effects of SKF 83959 are mediated through complex signaling cascades. While its role remains a topic of investigation, two primary pathways have been associated with its function.
The diagram above illustrates the widely accepted canonical signaling pathway for the D1 receptor, where SKF 83959 acts as a partial agonist. Binding to the D1 receptor activates the Gα-olf/s protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.
This second diagram depicts a controversial pathway initially proposed for SKF 83959. It suggests that through a D1-D2 receptor heteromer, the drug could activate a Gαq protein, leading to PLC activation, IP3 and DAG production, and a subsequent increase in intracellular calcium. Researchers should be aware that recent evidence questions the role of SKF 83959 in this specific pathway.[5]
Experimental Protocols
The following protocols provide a detailed methodology for preparing and administering SKF 83959 for in vivo studies, particularly in rodents.
Protocol 1: Preparation of SKF 83959 Injection Solution
This protocol describes the preparation of a 1 mg/mL stock solution and a final injection solution for a 1 mg/kg dose in a 25g mouse.
Materials:
-
SKF 83959 hydrobromide powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the total amount of SKF 83959 needed for the experiment. For solution preparation, it is practical to prepare a small volume of stock solution first.
-
Prepare 1 mg/mL Stock Solution in DMSO:
-
Weigh out 1 mg of SKF 83959 hydrobromide powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This creates a 1 mg/mL stock solution.
-
-
Prepare Final Injection Solution (Example for 1 mg/kg dose):
-
The goal is to create a final solution where the concentration of DMSO is low (ideally ≤10%) to minimize vehicle effects.[10] A common injection volume for mice is 10 mL/kg.
-
For a 25g mouse, the total dose is: 1 mg/kg * 0.025 kg = 0.025 mg.
-
The required volume of the 1 mg/mL stock is: 0.025 mg / 1 mg/mL = 0.025 mL (or 25 µL).
-
The total injection volume is: 10 mL/kg * 0.025 kg = 0.25 mL (or 250 µL).
-
In a new sterile tube, add 225 µL of sterile 0.9% saline.
-
Add 25 µL of the 1 mg/mL DMSO stock solution to the saline.
-
Vortex the final solution gently to mix. The final DMSO concentration in this solution is 10%.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
Mix 10% DMSO with 90% sterile 0.9% saline (e.g., 100 µL DMSO + 900 µL saline).
-
-
Storage and Use:
-
Prepare the final injection solution fresh on the day of the experiment.
-
The DMSO stock solution can be stored at -20°C for short-term use (up to 1 month).[4]
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol outlines the standard procedure for administering the prepared SKF 83959 solution via intraperitoneal injection.
Materials:
-
Prepared SKF 83959 injection solution and vehicle control
-
1 mL syringes
-
27-30 gauge needles
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimatize animals to the experimental room and handling procedures for several days before the experiment begins.
-
Syringe Preparation: Draw the calculated volume of the final injection solution (or vehicle) into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The abdomen should be accessible and slightly tilted upwards.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle. After insertion, gently aspirate to ensure no blood or fluid is drawn, which would indicate improper placement.
-
Administer Solution: Depress the plunger smoothly to administer the full volume.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions. The onset of behavioral effects can be observed within 30-60 minutes post-injection.[3][4]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo behavioral study using SKF 83959.
Conclusion
Proper preparation and administration of SKF 83959 are fundamental for obtaining reliable and reproducible data in vivo. Researchers should use the hydrobromide salt for better solubility and prepare solutions using a co-solvent system, such as DMSO and saline, with an appropriate vehicle control group. Awareness of the compound's complex and debated pharmacology is essential for accurate interpretation of experimental outcomes. The protocols and data provided herein serve as a detailed guide to facilitate the effective use of SKF 83959 in preclinical research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-chronic administration of the dopamine D(1) antagonist SKF 83959 in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Fast-Scan Cyclic Voltammetry with SKF-83566
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second resolution for monitoring real-time changes in neurotransmitter concentrations, particularly dopamine, in the brain.[1][2][3][4] This high temporal and spatial resolution makes it an invaluable tool for studying the intricate dynamics of dopamine release and uptake.[5] SKF-83566 is a pharmacological agent traditionally classified as a potent and selective D1-like dopamine receptor antagonist.[6][7] However, recent studies employing FSCV have revealed a more complex pharmacological profile, demonstrating that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[8][9][10]
These application notes provide detailed protocols for utilizing FSCV to investigate the effects of SKF-83566 on dopamine dynamics. This information is critical for researchers studying the dopamine system, as the dual action of SKF-83566 as both a D1 receptor antagonist and a DAT inhibitor can confound experimental results if not properly considered.[8][9][10] These notes will also be valuable for drug development professionals exploring compounds that target both dopamine receptors and transporters.
Key Applications
-
Characterizing the dual pharmacological effects of SKF-83566 on dopamine release and uptake.
-
Investigating the role of D1 receptors and the dopamine transporter in modulating dopamine signaling.
-
Screening novel compounds for their effects on dopamine dynamics in comparison to SKF-83566.
-
Understanding the potential therapeutic applications and off-target effects of D1 receptor antagonists.
Quantitative Data Summary
The following tables summarize the quantitative effects of SKF-83566 on dopamine dynamics as determined by FSCV and other methods.
Table 1: Effect of SKF-83566 on Evoked Dopamine Release and Clearance
| Concentration of SKF-83566 | Peak Evoked Extracellular Dopamine Concentration ([DA]o) | Dopamine Clearance Time (t50) | Reference |
| 1 µM | Concentration-dependent increase | Concentration-dependent increase | [9] |
| 5 µM | ~65% maximum increase | Concentration-dependent increase | [8][9][10] |
| 10 µM | Concentration-dependent increase | Concentration-dependent increase | [9] |
Table 2: Pharmacological Profile of SKF-83566
| Parameter | Value | Method | Reference |
| EC50 for enhancement of single-pulse evoked [DA]o | 1.3 ± 0.2 µM | FSCV in rat striatal slices | [9][10] |
| IC50 for [3H]DA uptake inhibition | 5.7 ± 0.2 µM | [3H]DA uptake assay in LLc-PK-rDAT cells | [9][10] |
| IC50 for [3H]CFT binding inhibition (intact cells) | 0.51 ± 0.11 µM | [3H]CFT binding assay in LLc-PK-rDAT cells | [10] |
| IC50 for [3H]CFT binding inhibition (membrane preps) | 0.77 ± 0.17 µM | [3H]CFT binding assay in LLc-PK-rDAT cell membranes | [10] |
| Ki at vascular 5-HT2 receptor | 11 nM | Radioligand binding assay | [6][7] |
Signaling Pathways and Experimental Workflow
Dopamine Synapse and the Dual Action of SKF-83566
Caption: Dual action of SKF-83566 at the dopamine synapse.
Experimental Workflow for FSCV with SKF-83566
Caption: FSCV experimental workflow for studying SKF-83566.
Experimental Protocols
Preparation of Brain Slices (Ex Vivo)
This protocol is adapted for rodent striatal slices.
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., rat or mouse) following approved institutional animal care and use committee protocols. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.5 KCl, 2.0 CaCl2, 1.5 MgCl2, 26 NaHCO3, 1.2 NaH2PO4, and 10 glucose.
-
Slicing: Mount the brain on a vibratome stage and cut coronal slices (e.g., 300-400 µm thick) containing the striatum.
-
Recovery: Transfer the slices to a holding chamber filled with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Fast-Scan Cyclic Voltammetry Recordings
-
Electrode Preparation: Use a carbon-fiber microelectrode (CFM) with a diameter of approximately 7 µm. Before use, condition the electrode by applying a triangular waveform potential.
-
Recording Chamber: Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 1.5-2 mL/min at 32-34°C.
-
Electrode Placement: Under a microscope, lower the CFM and a bipolar stimulating electrode into the dorsal striatum of the brain slice. Position the CFM approximately 100-150 µm from the stimulating electrode.
-
FSCV Parameters: Apply a triangular waveform from a holding potential of -0.4 V to a switching potential of +1.3 V and back at a scan rate of 400 V/s.[4] The waveform is repeated at a frequency of 10 Hz.[3][4]
-
Baseline Recordings: Evoke dopamine release by applying a single electrical pulse (e.g., 0.6 mA, 200 µs) through the stimulating electrode every 2.5 minutes.[11] Record stable baseline responses for at least 20 minutes.
-
Application of SKF-83566: Prepare stock solutions of SKF-83566 in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations (e.g., 1, 5, 10 µM) in the aCSF.[9] Switch the perfusion to the aCSF containing SKF-83566.
-
Data Acquisition: Continue to evoke and record dopamine release every 2.5 minutes in the presence of SKF-83566 until a stable effect is observed (typically 20-30 minutes).
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the drug-free aCSF and continue recording.
-
Data Analysis:
-
Background Subtraction: For each recording, subtract the background current to isolate the faradaic current associated with dopamine oxidation.
-
Peak Dopamine Concentration: Measure the peak amplitude of the oxidation current and convert it to dopamine concentration using a post-experimental calibration of the CFM with known concentrations of dopamine.
-
Dopamine Clearance: Calculate the time it takes for the dopamine signal to decay to half of its peak amplitude (t50) as a measure of dopamine uptake.
-
Confounding Factors and Considerations
-
Dual Action of SKF-83566: Researchers must be aware that the observed effects of SKF-83566 on dopamine signaling are a combination of its D1 receptor antagonism and DAT inhibition.[8][9][10] To isolate the effects of DAT inhibition, experiments can be performed in the presence of a potent DAT inhibitor like nomifensine to occlude the DAT-mediated effects of SKF-83566.[8][9]
-
Electrode Fouling: Prolonged exposure to high concentrations of drugs or biological tissue can lead to electrode fouling, which can alter the sensitivity of the CFM. Regular calibration and monitoring of the background current are essential.[12]
-
In Vivo vs. Ex Vivo: While these protocols focus on ex vivo slice preparations, FSCV can also be applied in vivo in anesthetized or freely moving animals.[2][3] In vivo studies require stereotaxic surgery for electrode implantation.[13][14][15]
Conclusion
The combination of FSCV and SKF-83566 provides a powerful experimental paradigm for dissecting the complex roles of D1 receptors and the dopamine transporter in regulating dopamine neurotransmission. By carefully considering the dual pharmacological profile of SKF-83566 and employing rigorous experimental protocols, researchers can gain valuable insights into the mechanisms underlying dopamine-related behaviors and pathologies. These application notes serve as a comprehensive guide for designing, executing, and interpreting such experiments.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 3. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 4. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Frontiers | Real-Time Fast Scan Cyclic Voltammetry Detection and Quantification of Exogenously Administered Melatonin in Mice Brain [frontiersin.org]
- 13. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Detection of Neurotransmitters with Fast Cyclic Voltammetry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Local Field Potential Recording with SKF 83959
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing local field potential (LFP) recordings to investigate the effects of SKF 83959, a compound with complex and debated pharmacology at dopamine receptors. The following protocols and information are intended to facilitate the design and execution of experiments aimed at understanding how SKF 83959 modulates neural circuit activity.
Introduction to SKF 83959 and Local Field Potentials
SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a benzazepine derivative that has been characterized as an atypical dopamine D1-like receptor partial agonist.[1] Its pharmacological profile is complex, with reports suggesting it may act as an antagonist at D1 receptors coupled to adenylyl cyclase while potentially acting as an agonist at D1 receptors linked to phospholipase C (PLC).[2][3][4] However, other studies have contested the compound's significant PLC-mediated effects, suggesting its behavioral outcomes can be explained by its partial D1 agonism in canonical signaling pathways.[2][4] SKF 83959 also exhibits affinity for D5, D2, and D3 receptors, as well as alpha2-adrenoceptors and the noradrenaline transporter, which may contribute to its overall in vivo effects.[1][5][6]
Local field potentials (LFPs) are low-frequency electrical signals (<300 Hz) recorded from the extracellular space in the brain.[7] They reflect the summed synaptic activity of a local population of neurons, providing a powerful tool to study the dynamics of neural circuits and the impact of pharmacological agents on network oscillations.[7][8][9] The analysis of LFP signals can reveal changes in neuronal synchrony and oscillatory power in different frequency bands (e.g., delta, theta, gamma), which are associated with various cognitive and behavioral states.[10]
Key Applications
-
Characterizing the neurophysiological effects of SKF 83959: Investigate how SKF 83959 modulates baseline neuronal activity and oscillatory dynamics in specific brain regions.
-
Elucidating the mechanism of action: Combine LFP recordings with pharmacological or genetic manipulations to dissect the receptor systems mediating the effects of SKF 83959.
-
Preclinical drug development: Assess the potential of SKF 83959 and related compounds to normalize pathological patterns of brain activity in animal models of neurological and psychiatric disorders.[10][11]
Quantitative Data Summary
The following tables summarize key pharmacological data for SKF 83959 and typical parameters for LFP recordings.
Table 1: Receptor Binding Affinities (Ki) of SKF 83959
| Receptor | Ki (nM) - Rat |
| Dopamine D1 | 1.18 |
| Dopamine D5 | 7.56 |
| Dopamine D2 | 920 |
| Dopamine D3 | 399 |
| Alpha2-Adrenoceptor | High Affinity (pKi=6.41) |
Data compiled from multiple sources.[1][5][6]
Table 2: Typical Parameters for In Vivo LFP Recording
| Parameter | Value/Range |
| Electrode Impedance | 0.1 - 1.0 MΩ |
| Sampling Rate | 1 - 2 kHz |
| Low-pass Filter | 300 - 500 Hz |
| High-pass Filter | 0.1 - 1 Hz |
| Recording Duration | 15 min baseline, 30+ min post-injection |
Parameters are general recommendations and may require optimization for specific experimental setups.[7][12]
Signaling Pathways of SKF 83959
The precise signaling mechanism of SKF 83959 is a subject of ongoing research. The diagrams below illustrate the canonical and debated pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical dopamine D1 receptor agonist SKF 83959 induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local field potential - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigating large-scale brain dynamics using field potential recordings: analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Author Spotlight: Studying Drug Impacts on Brain Signals Using Dual LFP Recording Protocol in Mice [jove.com]
Methodology for Studying SKF 83959 in Schizophrenia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for studying the atypical dopamine D1-like receptor agonist, SKF 83959, in preclinical schizophrenia models. This document outlines its complex mechanism of action, detailed experimental protocols for both in vitro and in vivo studies, and data presentation guidelines to facilitate reproducible and comparable research.
Introduction and Mechanism of Action
SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a benzazepine derivative with a unique and debated pharmacological profile. Its potential as a therapeutic agent for schizophrenia, particularly for cognitive deficits, stems from its purported ability to selectively modulate dopamine receptor signaling pathways.
The predominant hypothesis suggests that SKF 83959 acts as a biased agonist at dopamine D1-D2 receptor heteromers.[1][2][3][4] This model posits that SKF 83959 selectively engages these heterodimeric complexes, leading to the activation of Gαq proteins and subsequent stimulation of the phospholipase C (PLC) pathway.[2][5] This, in turn, results in intracellular calcium mobilization and the activation of downstream effectors like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2] This proposed mechanism is distinct from the canonical Gαs/olf-adenylyl cyclase pathway typically associated with D1 receptor agonism.
However, the existence and functional relevance of D1-D2 heteromers in vivo remain a subject of scientific debate.[1][2] Some studies have failed to detect Gαq coupling to D1 or D2 receptors and suggest that the behavioral effects of SKF 83959 are primarily mediated by its partial agonism at classical D1 receptors.[1][5] Further complicating the picture, other reports describe SKF 83959 as an antagonist at D1 receptors coupled to adenylyl cyclase.[6][7] Given these conflicting findings, a multi-faceted experimental approach is crucial to delineate the precise mechanism of action of SKF 83959 in the context of schizophrenia pathophysiology.
Quantitative Data Summary
Table 1: Receptor Binding Affinities of SKF 83959
| Receptor | Species | Ki (nM) | Reference |
| D1 | Rat | 1.18 | [8] |
| D5 | Rat | 7.56 | [8] |
| D2 | Rat | 920 | [8] |
| D3 | Rat | 399 | [8] |
| α2-adrenoceptor | Primate | pKi = 6.41 | [9] |
Table 2: Effective Doses of SKF 83959 in Behavioral Models
| Animal Model | Behavioral Test | Effective Dose (mg/kg) | Effect | Reference |
| MAM Rat Model | Neuronal Network Activity | 0.4 | Increased HIP-PFC theta coherence | [10] |
| Normal Rat | Striatal Fos Expression | 0.05 - 1.25 | Induction of Fos expression | [6] |
| Scopolamine-induced Amnesia (Mouse) | Passive Avoidance & Y-Maze | 0.5 - 1.0 | Reversal of cognitive impairments | [8] |
| 6-OHDA Lesioned Rat | Rotational Behavior | Not specified | Strong behavioral rotation | [6] |
| Normal Rat | Operant Conditioning (FI30/DRL10) | 0.1 - 1.0 | Dose-dependent reduction in response rates | [11] |
Signaling Pathway Diagrams
Caption: Proposed signaling pathways of SKF 83959.
Experimental Workflow Diagram
Caption: General experimental workflow for studying SKF 83959.
Key Experimental Protocols
Protocol 1: In Vivo Assessment in the MAM Neurodevelopmental Model
This protocol is adapted from methodologies used to study cognitive dysfunction in schizophrenia models.[10]
1. Animal Model Induction:
-
On gestational day 17 (G17), pregnant Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of methylazoxymethanol acetate (MAM; 22 mg/kg) or saline vehicle.
-
Pups are weaned at postnatal day 21 (P21) and group-housed.
-
Behavioral and electrophysiological testing is conducted in adulthood (P90 onwards).
2. SKF 83959 Administration:
-
SKF 83959 is dissolved in saline.
-
For acute studies, a single dose (e.g., 0.4 mg/kg, i.p.) is administered.[10]
-
For chronic studies, daily injections are given for a specified period (e.g., 7 days).
3. Behavioral Testing - Spatial Working Memory (e.g., Y-Maze):
-
The Y-maze consists of three identical arms.
-
A mouse is placed at the end of one arm and allowed to explore freely for 8 minutes.
-
An arm entry is recorded when all four paws are within the arm.
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations (consecutive entries into three different arms).
-
Formula: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100.
-
A reduction in spontaneous alternation is indicative of cognitive deficits.
4. Electrophysiology - Local Field Potential (LFP) Recordings:
-
Adult MAM and control rats are anesthetized (e.g., with urethane).
-
Stereotaxic surgery is performed to implant electrodes in the hippocampus (HIP) and prefrontal cortex (PFC).
-
Baseline LFP activity is recorded.
-
SKF 83959 (0.4 mg/kg) is administered, and recordings continue for at least 90 minutes post-injection.[10]
-
Data is analyzed for changes in spectral power (delta, theta, gamma bands) and coherence between the HIP and PFC.
Protocol 2: In Vitro Analysis of D1-D2 Heteromer Signaling
This protocol combines methodologies from studies investigating receptor heteromerization and signaling.[2][3]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media.
-
Cells are transiently co-transfected with plasmids encoding human D1 and D2 receptors, along with a G-protein and a biosensor (e.g., for Bioluminescence Resonance Energy Transfer, BRET).
2. Bioluminescence Resonance Energy Transfer (BRET) for Receptor Interaction:
-
One receptor (e.g., D1) is tagged with a BRET donor (e.g., Renilla Luciferase) and the other (e.g., D2) with a BRET acceptor (e.g., Yellow Fluorescent Protein).
-
Cells are treated with vehicle or SKF 83959.
-
The BRET signal is measured using a microplate reader. An increase in the BRET ratio upon agonist treatment can indicate a conformational change or closer proximity of the receptors, suggesting interaction.
3. Intracellular Calcium Mobilization Assay:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is measured.
-
Cells are stimulated with various concentrations of SKF 83959.
-
Changes in intracellular calcium are monitored by measuring the change in fluorescence intensity. A robust increase indicates Gq/PLC pathway activation.[3][4]
Protocol 3: Assessment of Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients and corresponding animal models.
1. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle of the animal.
2. Procedure:
-
Animals are habituated to the chamber for a brief period.
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Animals are pre-treated with vehicle or SKF 83959 at various doses before the session.
3. Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
The ability of SKF 83959 to reverse a pharmacologically-induced (e.g., by apomorphine or ketamine) deficit in PPI would suggest antipsychotic potential.
Conclusion
The study of SKF 83959 in schizophrenia models requires a rigorous and multi-pronged approach. Its complex pharmacology, with evidence supporting both biased agonism at D1-D2 heteromers and classical D1 receptor partial agonism/antagonism, necessitates careful experimental design and interpretation. By employing a combination of in vivo behavioral and neurophysiological assessments in relevant animal models, alongside detailed in vitro signaling and interaction studies, researchers can further elucidate the therapeutic potential and precise molecular mechanisms of SKF 83959 for the treatment of schizophrenia.
References
- 1. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical dopamine D1 receptor agonist SKF 83959 induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Practical Guide for the Dissolution and Administration of SKF Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper dissolution and administration of commonly used SKF compounds in preclinical research. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.
Compound Information and Solubility
SKF compounds are a diverse group of research chemicals with varied physicochemical properties. The following tables summarize the solubility of key SKF compounds in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to ensure optimal dissolution, as hygroscopic solvents can significantly impact solubility.[1]
Table 1: Solubility of Dopamine D1 Receptor Agonists
| Compound | Solvent | Maximum Concentration | Notes |
| SKF-81297 hydrobromide | DMSO | 120 mg/mL (323.74 mM) | Ultrasonic assistance may be required.[1][2] |
| Water | 10 mM | Gentle warming may be required.[3][4] | |
| Ethanol | ≥ 2 mg/mL (5.40 mM) | ||
| DMF | ≥ 20 mg/mL (53.96 mM) | ||
| SKF-82958 hydrobromide | DMSO | 100 mM | Warming may be required. |
| Water | 5 mM | Gentle warming may be required. | |
| SKF-38393 hydrochloride | DMSO | 58 mg/mL (198.78 mM) | Use fresh, moisture-free DMSO.[5] |
| Water | 5 mg/mL (50 mM with warming)[6] | ||
| Ethanol | 6 mg/mL | ||
| 0.1 M HCl | 1.2 mg/mL |
Table 2: Solubility of Store-Operated Calcium Entry (SOCE) Inhibitors
| Compound | Solvent | Maximum Concentration | Notes |
| SKF-96365 hydrochloride | DMSO | 100 mM | |
| Water | 25 mM |
Experimental Protocols
Preparation of Stock Solutions
For consistency, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final concentration in aqueous media or a suitable vehicle for in vivo administration.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Equilibrate the vial of the SKF compound to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of In Vitro Working Solution
-
Thaw a frozen aliquot of the 100 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Always include a vehicle control group in your experiments (medium with the same final concentration of DMSO).
Preparation of Working Solutions for In Vivo Administration
For animal studies, SKF compounds are often administered via intraperitoneal (i.p.), intramuscular (i.m.), or subcutaneous (s.c.) injection. The choice of vehicle is critical to ensure the compound remains in solution and is well-tolerated by the animals. A common vehicle formulation for many SKF compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
Protocol 3: Preparation of a Vehicle Formulation for In Vivo Injection
This protocol is a general guideline and may need optimization depending on the specific SKF compound and the required dose. The following example is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Start with a concentrated stock solution of the SKF compound in DMSO (e.g., 30 mg/mL for SKF-81297 hydrobromide).[2]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 and mix again.
-
Finally, add 4.5 volumes of sterile saline (0.9% NaCl) to reach the final desired volume and concentration.
-
Vortex the final solution to ensure it is a clear and homogenous solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[3]
-
It is highly recommended to prepare this working solution fresh on the day of the experiment.[3]
-
Always administer a vehicle-only control group to the animals.
Table 3: Recommended Dosages and Administration Routes for In Vivo Studies
| Compound | Animal Model | Dosage | Administration Route |
| SKF-81297 hydrobromide | MPTP-lesioned monkeys | 0.05-0.3 mg/kg | i.m.[3] |
| SKF-82958 hydrobromide | Rats | 0.03 mg/kg | i.p. |
| SKF-38393 hydrochloride | Mice | 10 mg/kg | i.p.[7] |
| Mice | 10 mg/kg | s.c. |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Agonist Signaling Pathway
SKF compounds such as SKF-81297, SKF-82958, and SKF-38393 are agonists of the dopamine D1 receptor. Activation of this G-protein coupled receptor (GPCR) initiates a well-characterized signaling cascade.[8][9] The primary pathway involves the activation of Gαs or Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like DARPP-32 and CREB, which regulate neuronal excitability and gene expression.[2][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SKF 38393 hydrochloride | D1 receptor Agonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of SKF Antagonists in Studying Cocaine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health issue with limited effective pharmacotherapies. A key area of research focuses on the brain's dopamine system, a primary target of cocaine. Dopamine D1 and D2 receptors, in particular, play crucial roles in mediating the rewarding and reinforcing effects of cocaine. SKF antagonists, a class of compounds that selectively block dopamine D1-like receptors, have emerged as invaluable tools for dissecting the molecular and behavioral mechanisms underlying cocaine's effects. This document provides detailed application notes and experimental protocols for utilizing SKF antagonists, primarily SKF83566 and SKF83959, in preclinical studies of cocaine action.
Application Notes
SKF antagonists are instrumental in elucidating the role of D1-like receptors in cocaine-induced behaviors and neuroadaptations. Their application spans various experimental paradigms, from behavioral assays in rodents to in vitro molecular studies.
SKF83566 is a potent and selective D1-like dopamine receptor antagonist. However, it is crucial to note that SKF83566 also acts as a competitive inhibitor of the dopamine transporter (DAT), the primary binding site for cocaine.[1][2] This dual action must be considered when interpreting experimental results, as its effects may not be solely attributable to D1 receptor blockade. Interestingly, SKF83566 exhibits greater potency at the cocaine binding site on DAT compared to the dopamine binding site, suggesting it could be a candidate for attenuating cocaine's effects.[1][2]
SKF83959 is another widely used compound in cocaine research, often referred to as a D1 receptor partial agonist.[3] However, in primate cells, it has been shown to act as a potent D1 receptor antagonist.[4] This compound is particularly interesting due to its ability to attenuate the behavioral stimulant and discriminative stimulus effects of cocaine with a lower incidence of motor side effects compared to other D1 antagonists.[3] The unique pharmacological profile of SKF83959 may be attributed to its interactions with other receptors, including α2-adrenoceptors.[4]
A significant advancement in understanding dopamine receptor function is the discovery of D1-D2 receptor heteromers , where D1 and D2 receptors form a functional complex. These heteromers, predominantly found in the nucleus accumbens (NAc), appear to play a critical role in modulating cocaine's effects. Activation of the D1-D2 heteromer has been shown to attenuate cocaine reward and reinstatement of cocaine-seeking behavior.[3] This effect is mediated through the inhibition of key downstream signaling molecules such as DARPP-32, ERK, and ΔFosB.[3]
Data Presentation
The following tables summarize key quantitative data from studies utilizing SKF antagonists to investigate cocaine's effects.
Table 1: In Vitro Binding Affinities and Functional Activities of SKF Antagonists
| Compound | Target | Assay | Species | Value | Reference |
| SKF83566 | D1-like Receptor | Antagonism (Ki) | - | 1-3 nM | [2] |
| SKF83566 | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition (IC50) | Rat | 5.7 µM | [1][2] |
| SKF83566 | Dopamine Transporter (DAT) | [3H]CFT Binding Inhibition (IC50) | Rat | 0.51 µM | [1][2] |
| SKF83959 | D1 Receptor | Antagonism (pKi) | Primate | 6.72 | [4] |
| SKF83959 | α2-Adrenoceptor | Antagonism (pKi) | Primate | 6.41 | [4] |
Table 2: Effects of SKF Antagonists on Cocaine-Induced Behaviors
| SKF Antagonist | Behavioral Assay | Species | Effect of SKF Antagonist on Cocaine Response | Dose Range (SKF Antagonist) | Dose Range (Cocaine) | Reference |
| SKF83566 | Locomotor Activity | Rat | Attenuation | 0.15 mg/kg | Not Specified | |
| SKF83959 | Locomotor Sensitization | Rat | Reversal of sensitization | Not Specified | Not Specified | [5] |
| SKF83959 | Cocaine Self-Administration | Squirrel Monkey | Attenuation | Not Specified | Not Specified | [3] |
| SKF83959 | Conditioned Place Preference (CPA) | Rat | Induction of CPA (aversive effect) | 1.5 mg/kg | Not Applicable | [6] |
| SCH 39166 (D1 Antagonist) | Cocaine Self-Administration | Squirrel Monkey | Rightward shift in dose-response curve | 0.01-0.1 mg/kg | 0.01-1.7 mg/kg/injection | |
| Eticlopride (D2 Antagonist) | Cocaine Self-Administration | Squirrel Monkey | Rightward shift in dose-response curve | 0.001-0.006 mg/kg | 0.01-1.7 mg/kg/injection |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of SKF antagonists in cocaine research.
Experimental Protocols
Cocaine-Induced Locomotor Activity
Objective: To assess the effect of SKF antagonists on the hyperlocomotor activity induced by cocaine.
Materials:
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Open field apparatus (e.g., 40 x 40 x 40 cm clear Plexiglas boxes)
-
Automated locomotor activity tracking system (e.g., photobeam-based or video tracking)
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Cocaine hydrochloride (dissolved in 0.9% saline)
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SKF antagonist (e.g., SKF83566, SKF83959) dissolved in appropriate vehicle (e.g., saline, DMSO/saline mixture)
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Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections
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Experimental animals (e.g., male Sprague-Dawley rats, 250-300 g)
Procedure:
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Habituation: For 2-3 days prior to testing, handle the animals and habituate them to the testing room and injection procedures. On the test day, place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and for activity to return to baseline.
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Drug Preparation: Prepare fresh solutions of cocaine and the SKF antagonist on the day of the experiment.
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Baseline Recording: Record baseline locomotor activity for 30 minutes immediately following the habituation period.
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Drug Administration:
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Administer the SKF antagonist (or its vehicle) at the desired dose and route (e.g., i.p. or s.c.). The pretreatment time will vary depending on the antagonist's pharmacokinetics (typically 15-30 minutes).
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Following the pretreatment interval, administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately after the cocaine injection, place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.
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Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the SKF antagonist on cocaine-induced locomotion.
Cocaine Self-Administration
Objective: To evaluate the effect of SKF antagonists on the reinforcing properties of cocaine.
Materials:
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Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to a liquid swivel.
-
Intravenous catheters
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Cocaine hydrochloride (for i.v. infusion)
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SKF antagonist
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Experimental animals (e.g., male Wistar rats with indwelling jugular catheters)
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow a recovery period of at least one week.
-
Acquisition of Self-Administration:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions. A press on the active lever results in a cocaine infusion and the presentation of a cue light. Inactive lever presses are recorded but have no programmed consequences.
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Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Antagonist Treatment:
-
Once stable self-administration is established, administer the SKF antagonist (or vehicle) prior to the self-administration session.
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Dose-response curves for the antagonist can be generated by testing a range of doses on different days in a counterbalanced order.
-
-
Data Analysis: The primary dependent measure is the number of cocaine infusions earned. Analyze the data to determine if the SKF antagonist alters the rate of cocaine self-administration. A rightward shift in the cocaine dose-response curve following antagonist pretreatment is indicative of surmountable antagonism.
Conditioned Place Preference (CPP)
Objective: To assess the effect of SKF antagonists on the rewarding memories associated with cocaine.
Materials:
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Three-chamber CPP apparatus (two conditioning chambers with distinct visual and tactile cues, separated by a neutral central chamber)
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Cocaine hydrochloride
-
SKF antagonist
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Experimental animals (e.g., male C57BL/6J mice)
Procedure:
-
Pre-Conditioning Test (Baseline): On day 1, place the mice in the central chamber and allow them to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning Phase (typically 4-8 days):
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On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the other conditioning chamber for 30 minutes. The pairing of cocaine with a specific chamber should be counterbalanced across animals.
-
To test the effect of an SKF antagonist on the acquisition of CPP, administer the antagonist prior to the cocaine injections during the conditioning phase.
-
-
Post-Conditioning Test: The day after the last conditioning session, place the mice in the central chamber and allow them to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber). A significant increase in the preference score from pre- to post-conditioning indicates the development of CPP. Analyze the data to determine if the SKF antagonist blocked the acquisition of cocaine-induced CPP.
Western Blotting for Signaling Proteins
Objective: To measure changes in the phosphorylation state of key signaling molecules (e.g., DARPP-32, ERK) in response to cocaine and SKF antagonist treatment.
Materials:
-
Brain tissue (e.g., nucleus accumbens, striatum) from treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DARPP-32 (Thr34), anti-phospho-ERK1/2, and their respective total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Collection and Homogenization: Following behavioral testing or a specific drug treatment paradigm, rapidly dissect the brain region of interest, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Analyze the data to determine the effect of cocaine and the SKF antagonist on the phosphorylation of the target proteins.
Proximity Ligation Assay (PLA) for D1-D2 Heteromer Detection
Objective: To visualize and quantify D1-D2 receptor heteromers in brain tissue.
Materials:
-
Fixed brain tissue sections
-
Primary antibodies against D1 and D2 receptors (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents (commercial kits available)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse animals and prepare fixed, cryoprotected brain sections.
-
Immunolabeling:
-
Block the tissue sections and then incubate with a mixture of primary antibodies against D1 and D2 receptors overnight at 4°C.
-
Wash the sections and incubate with the PLA probes (anti-species A MINUS and anti-species B PLUS).
-
-
Ligation and Amplification:
-
If the D1 and D2 receptors are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplify this template via rolling circle amplification using a polymerase and fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the sections and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a D1-D2 heteromer.
-
Quantify the number of PLA signals per cell or per area to determine the density of D1-D2 heteromers.
-
Conclusion
SKF antagonists are powerful pharmacological tools for investigating the role of D1-like receptors in the complex neurobiology of cocaine addiction. By employing the detailed protocols and considering the specific pharmacological properties of each antagonist, researchers can gain valuable insights into the signaling pathways and behavioral responses modulated by cocaine. This knowledge is essential for the development of novel and effective therapeutic strategies for cocaine use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity and cocaine-seeking behavior during acquisition and reinstatement of operant self-administration behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Confounding Effects of DAT Inhibition by SKF-83566
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF-83566. The information provided addresses specific issues that may arise due to the compound's off-target effects, particularly its inhibition of the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: My application of SKF-83566, intended to antagonize D1 receptors, is resulting in an unexpected increase in extracellular dopamine levels. Why is this happening?
A1: This paradoxical effect is likely due to SKF-83566's off-target activity as a competitive inhibitor of the dopamine transporter (DAT).[1][2] By blocking DAT, SKF-83566 prevents the reuptake of dopamine from the synaptic cleft, leading to its accumulation and an observed increase in extracellular concentrations.[1][2] This effect can confound experiments aiming to study the effects of D1 receptor blockade in isolation.
Q2: At what concentrations does the DAT inhibitory effect of SKF-83566 become significant?
A2: The IC50 of SKF-83566 for DAT inhibition is approximately 5.7 µM.[1][3][4][5] Therefore, if you are using SKF-83566 in the low micromolar range, it is highly probable that you will observe effects related to DAT inhibition. It is crucial to consider this when designing your experiments and interpreting your data.
Q3: How can I differentiate the effects of D1 receptor antagonism from DAT inhibition in my experiments?
A3: To dissect these two effects, you can employ a control experiment using a potent and selective DAT inhibitor, such as nomifensine. If the effects of SKF-83566 are occluded (masked) by the pre-application of the DAT inhibitor, it strongly suggests that the observed phenomena are mediated by DAT inhibition.[1] For example, in fast-scan cyclic voltammetry (FSCV) experiments, the increase in dopamine clearance time caused by SKF-83566 is prevented by prior administration of nomifensine.[1]
Q4: Are there any other notable off-target effects of SKF-83566 that I should be aware of?
A4: Yes, SKF-83566 also acts as a competitive antagonist at vascular 5-HT2 receptors with a Ki of approximately 11 nM.[4][5][6][7] This is a significantly higher affinity than its affinity for DAT. Therefore, depending on the concentration used, you may also be observing effects related to the blockade of serotonin 5-HT2A receptors.
Q5: I am conducting behavioral studies with SKF-83566. How might its off-target effects influence the outcomes?
A5: In behavioral studies, the DAT inhibitory properties of SKF-83566 can lead to increased locomotor activity and other behaviors associated with enhanced dopaminergic neurotransmission. This can complicate the interpretation of results intended to assess the role of D1 receptors in behavior. Furthermore, its 5-HT2A antagonist activity could also modulate behaviors such as anxiety and locomotion. It is advisable to use the lowest effective concentration of SKF-83566 for D1 antagonism and to include appropriate control groups with selective DAT inhibitors and 5-HT2A antagonists to parse out the specific contributions of each target.
Troubleshooting Guides
Issue 1: Unexpected Increase in Dopamine Signal in Fast-Scan Cyclic Voltammetry (FSCV)
-
Symptom: Application of SKF-83566 leads to an increase in the peak height and a prolongation of the decay of the dopamine signal following electrical stimulation.
-
Probable Cause: This is a classic sign of dopamine transporter (DAT) inhibition. SKF-83566 is blocking the reuptake of dopamine, causing it to remain in the extracellular space for a longer duration.[1][2]
-
Troubleshooting Steps:
-
Confirm with a Selective DAT Inhibitor: Perform a control experiment where you first apply a selective DAT inhibitor (e.g., nomifensine at 1 µM).[1]
-
Observe for Occlusion: After the effect of the selective DAT inhibitor has stabilized, apply SKF-83566. If the characteristic increase in dopamine signal is no longer observed, this confirms that the effect of SKF-83566 is indeed mediated by DAT inhibition.[1]
-
Concentration Optimization: If your experimental design allows, try to use a lower concentration of SKF-83566 that maintains D1 receptor antagonism with minimal DAT inhibition. However, given the proximity of the effective concentrations for both targets, this may not always be feasible.
-
Issue 2: Discrepancies Between In Vitro Binding Affinity and Functional Assay Results
-
Symptom: The functional effects of SKF-83566 in your cell-based or tissue assays do not align with its known high affinity for the D1 receptor.
-
Probable Cause: The observed functional outcome is likely a composite of its effects on D1 receptors, DAT, and potentially 5-HT2A receptors, depending on the experimental system.
-
Troubleshooting Steps:
-
Characterize Off-Target Effects in Your System: If possible, independently assess the effect of SKF-83566 on DAT activity in your specific cell line or tissue preparation using a dopamine uptake assay.
-
Use Selective Antagonists for Other Targets: In your functional assay, co-administer SKF-83566 with a selective DAT inhibitor and/or a selective 5-HT2A antagonist to block its off-target effects and isolate the D1-mediated response.
-
Consider Alternative D1 Antagonists: If the confounding effects of SKF-83566 cannot be adequately controlled for in your experimental paradigm, consider using an alternative D1 antagonist with a different off-target profile.
-
Data Presentation
Table 1: Pharmacological Profile of SKF-83566
| Target | Action | Affinity/Potency | Reference(s) |
| Dopamine D1-like Receptors | Antagonist | Ki ~ 0.56 nM | [7][8] |
| Dopamine Transporter (DAT) | Competitive Inhibitor | IC50 = 5.7 µM for [3H]DA uptake | [1][3][4][5] |
| Dopamine Transporter (DAT) | Competitive Inhibitor | IC50 = 0.51 µM for [3H]CFT binding | [2][3] |
| 5-HT2 Receptor | Competitive Antagonist | Ki = 11 nM | [4][5][6][7] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) to Differentiate D1 Antagonism from DAT Inhibition
-
Slice Preparation: Prepare coronal brain slices (e.g., from rat striatum) as per standard laboratory procedures.
-
Electrode Placement: Position a carbon-fiber microelectrode in the brain region of interest.
-
Baseline Recording: Evoke dopamine release using a bipolar stimulating electrode and record baseline dopamine signals using FSCV. The potential should be ramped (e.g., from -0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to encompass the oxidation and reduction peaks of dopamine.[9][10][11]
-
Application of Selective DAT Inhibitor (Control): Perfuse the slice with a selective DAT inhibitor (e.g., 1 µM nomifensine) until a stable, potentiated dopamine signal is achieved.[1]
-
Application of SKF-83566: While continuing to perfuse with the DAT inhibitor, co-apply the desired concentration of SKF-83566.
-
Data Analysis: Compare the dopamine release and uptake kinetics before and after the application of SKF-83566 in the presence of the DAT inhibitor. A lack of further change in the dopamine signal upon SKF-83566 application would indicate its primary effect at the tested concentration is on DAT. Any remaining changes could be attributed to D1 receptor antagonism or other targets.
Protocol 2: [3H]CFT Binding Assay to Determine DAT Inhibition
-
Cell/Tissue Preparation: Prepare cell membranes from a cell line expressing the dopamine transporter (e.g., LLc-PK-rDAT cells) or from brain tissue rich in DAT (e.g., striatum).[1][3]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]CFT (a cocaine analog that binds to the DAT) and varying concentrations of SKF-83566.
-
Determination of Non-Specific Binding: Include a set of wells with a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine) to determine non-specific binding.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of SKF-83566 and determine the IC50 value by non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflows to investigate SKF-83566's effect on DAT.
Caption: Off-target signaling pathways of SKF-83566.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. xcessbio.com [xcessbio.com]
- 7. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
Technical Support Center: SKF-83566 for D1 Receptor Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF-83566 as a dopamine D1 receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is SKF-83566 and what is its primary mechanism of action?
A1: SKF-83566 is a potent and selective D1-like dopamine receptor antagonist.[1][2][3] Its primary mechanism of action is to block the activation of D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to the stimulation of adenylyl cyclase.[4][5]
Q2: What is the recommended concentration range for SKF-83566 in in vitro experiments?
A2: The optimal concentration of SKF-83566 will vary depending on the experimental system. For D1 receptor antagonism, concentrations in the low nanomolar range are typically effective, given its high affinity (Ki ≈ 0.56 nM).[3] However, due to its off-target effects, particularly on the dopamine transporter (DAT), it is crucial to perform concentration-response curves to determine the optimal concentration for your specific assay while minimizing confounding effects.
Q3: What are the known off-target effects of SKF-83566?
A3: SKF-83566 exhibits notable off-target activity. It is a competitive inhibitor of the dopamine transporter (DAT) with an IC50 of approximately 5.7 µM.[1][2][6] It also acts as an antagonist at the vascular 5-HT2 receptor with a Ki of 11 nM and shows selective inhibition of adenylyl cyclase 2 (AC2).[1][2][3] These off-target effects should be carefully considered when interpreting experimental results.
Q4: How should I dissolve and store SKF-83566?
A4: SKF-83566 hydrobromide is soluble in DMSO (up to 100 mM) and water.[3] For long-term storage, it is recommended to desiccate at room temperature.[3] Once dissolved, it is best to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Is SKF-83566 suitable for in vivo studies?
A5: Yes, SKF-83566 is centrally active following systemic administration and can be used in in vivo studies.[3] However, researchers should be mindful of the potential for DAT inhibition at higher doses, which could lead to complex physiological effects.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in extracellular dopamine levels. | SKF-83566 is inhibiting the dopamine transporter (DAT), preventing dopamine reuptake.[6][7] | - Use the lowest effective concentration of SKF-83566 for D1 antagonism. - Consider using a more selective D1 antagonist if DAT inhibition is a concern. - In electrophysiology or microdialysis experiments, co-application with a potent DAT inhibitor like nomifensine can be used to isolate the effects of D1 receptor blockade.[7] |
| Inconsistent or variable results in functional assays. | - Solubility issues: The compound may not be fully dissolved. - Compound degradation: Improper storage or repeated freeze-thaw cycles. - Off-target effects: Interference from 5-HT2 receptor or adenylyl cyclase 2 inhibition. | - Ensure complete dissolution of SKF-83566 in the appropriate solvent. - Prepare fresh aliquots for each experiment. - Use appropriate controls to rule out off-target effects, such as selective antagonists for other potential targets. |
| Difficulty interpreting data due to multiple receptor effects. | SKF-83566 has affinity for both D1 and D5 receptors. | - Use cell lines expressing only the D1 receptor subtype if available. - Employ molecular techniques like siRNA to knockdown D5 receptor expression. |
| No observable effect of SKF-83566. | - Incorrect concentration: The concentration used may be too low. - Inactive compound: The compound may have degraded. - Cell health: The cells used in the assay may not be healthy or expressing the D1 receptor. | - Perform a concentration-response curve to determine the optimal concentration. - Use a fresh, validated batch of SKF-83566. - Verify D1 receptor expression in your cell line using techniques like Western blot or qPCR and ensure cells are healthy. |
Quantitative Data Summary
The following tables summarize the key quantitative data for SKF-83566 activity at various targets.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D1 | ~0.56 | - | [3] |
| 5-HT2 | 11 | Vascular | [1][2][3] |
Table 2: Functional Potencies (IC50/EC50)
| Target/Assay | Potency (µM) | Assay Type | Species | Reference |
| Dopamine Transporter (DAT) | 5.7 | [3H]DA Uptake | Rat | [1][2][6] |
| DAT Cocaine Binding Site | 0.51 | [3H]CFT Binding | Rat | [6] |
| Evoked Dopamine Release | 1.3 (EC50) | Fast-Scan Cyclic Voltammetry | Rat | [7] |
Experimental Protocols
Radioligand Binding Assay for D1 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the D1 receptor.
Materials:
-
Cell membranes expressing the D1 receptor
-
Radioligand (e.g., [3H]SCH 23390)
-
SKF-83566 or other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SKF-83566 and the radioligand in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM SCH 23390) for non-specific binding.
-
50 µL of the test compound (SKF-83566) at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This protocol outlines a cell-based assay to measure the inhibition of dopamine uptake by SKF-83566.
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-DAT)
-
[3H]Dopamine
-
SKF-83566 or other test compounds
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold PBS
-
Lysis Buffer: 1% SDS or 0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate the DAT-expressing cells in a 24- or 96-well plate and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of SKF-83566 in uptake buffer for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [3H]dopamine (final concentration typically in the low nanomolar range) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
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Determine the IC50 value for SKF-83566 by plotting the percent inhibition of dopamine uptake against the concentration of SKF-83566.
Visualizations
Caption: D1 Receptor Signaling Pathway and SKF-83566 Antagonism.
Caption: Workflow for a D1 Receptor Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
challenges in interpreting data from SKF-83566 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving SKF-83566.
Troubleshooting Guides
Issue 1: Unexpected Increase in Extracellular Dopamine Levels
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Question: I am using SKF-83566 as a D1 receptor antagonist, but I am observing an unexpected increase in extracellular dopamine concentrations. Is this a normal phenomenon?
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Answer: Yes, this is a documented off-target effect of SKF-83566. In addition to its potent D1-like dopamine receptor antagonism, SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][2][3] Inhibition of DAT leads to a decrease in the reuptake of dopamine from the synaptic cleft, resulting in an accumulation of extracellular dopamine.[1][2] This effect is concentration-dependent.[1][4]
Issue 2: Prolonged Dopamine Signal Clearance
-
Question: My experimental data shows that the clearance time for extracellular dopamine is significantly longer after the application of SKF-83566. How can I interpret this finding?
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Answer: The prolonged clearance time of dopamine is a direct consequence of the inhibitory action of SKF-83566 on the dopamine transporter (DAT).[2] By blocking DAT, SKF-83566 slows down the removal of dopamine from the extracellular space, thereby extending its signaling duration.[2] This effect can confound the interpretation of results intended to be solely due to D1 receptor antagonism.[2][3]
Issue 3: Discrepancies Between In Vitro and In Vivo Results
-
Question: I am observing different effects of SKF-83566 in my in vitro and in vivo experiments. What could be the reason for this?
-
Answer: Discrepancies between in vitro and in vivo results with SKF-83566 can arise from its dual activity. The concentrations used in in vitro studies are often in the range that significantly inhibits DAT (1-10 µM).[3] In in vivo studies, the dosage might result in brain concentrations that are lower and might have a more pronounced effect on D1 receptors than on DAT.[2] However, at higher in vivo doses, DAT inhibition can still be a confounding factor.[2] It is crucial to consider the concentration-dependent effects on both the D1 receptor and DAT when comparing results across different experimental models.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of SKF-83566? SKF-83566 is a potent and selective antagonist of D1-like dopamine receptors (D1 and D5).[4][5][6]
-
What are the known off-target effects of SKF-83566? The most significant off-target effect is the inhibition of the dopamine transporter (DAT).[1][2][3] It is also a weaker competitive antagonist at the vascular 5-HT2 receptor and a selective inhibitor of adenylyl cyclase 2 (AC2).[4][5][6][7][8]
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What is the potency of SKF-83566 at its different targets? SKF-83566 has a high affinity for D1 receptors (Ki in the nanomolar range).[6] Its inhibitory concentration (IC50) for DAT is in the micromolar range, approximately 5.7 µM.[1][4] For the 5-HT2 receptor, the Ki is around 11 nM.[4][5]
-
How can I control for the off-target effects of SKF-83566 on DAT? To control for the effects of SKF-83566 on DAT, it is recommended to use a potent and selective DAT inhibitor, such as nomifensine, as a control experiment.[2] If the effects of SKF-83566 are occluded by the DAT inhibitor, it suggests that the observed phenomenon is mediated by DAT inhibition.[2]
-
Are there any alternative D1 receptor antagonists with fewer off-target effects? While every compound has a unique pharmacological profile, other D1 antagonists like SCH-23390 are available. However, it is important to note that some of these alternatives may interfere with certain experimental techniques, such as fast-scan cyclic voltammetry (FCV), due to their electroactive properties.[3]
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| D1-like Dopamine Receptor | Ki | ~0.56 nM | [6] |
| Dopamine Transporter (DAT) | IC50 for [3H]DA uptake | 5.7 µM | [1][2][4] |
| Dopamine Transporter (DAT) | IC50 for [3H]CFT binding | 0.51 µM | [1][2][9] |
| 5-HT2 Receptor | Ki | 11 nM | [4][5] |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | [4][5][6][7] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FCV) for Dopamine Release and Uptake
This protocol is a generalized method based on procedures described in the literature for measuring dopamine dynamics in brain slices.[2]
-
Slice Preparation:
-
Anesthetize and decapitate an adult male Sprague-Dawley rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 400 µm coronal slices containing the striatum using a vibrating microtome.
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Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
FCV Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Position a carbon-fiber microelectrode in the dorsal striatum.
-
Apply a triangular voltage waveform (-0.7 V to +1.3 V and back) at a scan rate of 800 V/s.
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Evoke dopamine release by a single electrical pulse delivered through a bipolar stimulating electrode placed near the recording electrode.
-
-
Data Acquisition and Analysis:
-
Record the resulting current using a potentiostat and digitize the signal.
-
Dopamine is identified by its characteristic oxidation and reduction peaks.
-
Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.
-
Measure the peak evoked dopamine concentration and the time it takes for the signal to decay by 50% (t50) as an index of dopamine clearance.
-
-
Drug Application:
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply SKF-83566 at the desired concentration and record the changes in peak dopamine concentration and t50.
-
To test for DAT inhibition, pre-incubate the slice with a saturating concentration of a selective DAT inhibitor (e.g., 1 µM nomifensine) before applying SKF-83566.
-
Visualizations
Caption: Dual action of SKF-83566 on dopamine signaling.
Caption: Workflow for dissecting D1 vs. DAT effects of SKF-83566.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. xcessbio.com [xcessbio.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of SKF Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with SKF compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are some SKF compounds poorly soluble in aqueous solutions?
Many SKF compounds are hydrophobic, meaning they have a molecular structure that repels water. This can be attributed to two main factors: high lipophilicity, where the molecule is more soluble in fats and oils than in water, and high crystalline lattice energy, where the molecules in a solid state are very strongly bound to each other, making it difficult for a solvent like water to break them apart.[1][2]
Q2: What are the most common solvents for dissolving SKF compounds for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare stock solutions of SKF compounds due to its strong solubilizing power for a wide range of molecules.[3][4][5] For final dilutions in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer of choice.[3][6] Ethanol and dimethylformamide (DMF) are also used, though typically for specific compounds.[3]
Q3: How can I improve the solubility of my SKF compound in my experimental buffer?
Several techniques can be employed, ranging from simple adjustments to more complex formulation strategies:
-
Co-solvents: Adding a water-miscible organic solvent in which the compound is soluble can increase the overall solubility in the aqueous buffer.[1][7][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[6][9][10]
-
Gentle Warming: For some compounds, gentle warming can aid in dissolution.[4][10][11][12]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve the dissolution rate.[7][9][13]
-
Solid Dispersions: Dispersing the compound in a water-soluble carrier can enhance its dissolution.[8][14][15][16]
Q4: Is it acceptable to use a small percentage of DMSO in my cell-based assays?
Yes, it is a common practice. However, it is critical to determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations. A DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but it is always recommended to run a vehicle control (media with the same percentage of DMSO) to rule out any effects of the solvent on your experimental results.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common problem when the compound is significantly less soluble in the aqueous buffer than in DMSO.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent results between experiments.
This may be due to incomplete solubilization or degradation of the compound.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions for any undissolved particles. Sonication can aid in dissolving the compound.
-
Freshly Prepare Solutions: Many compounds are not stable in solution for extended periods. It is best practice to prepare fresh working solutions for each experiment from a frozen stock solution. Aqueous solutions, in particular, should not be stored for more than a day.[3]
-
Proper Storage of Stock Solutions: Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][17]
-
Verify Compound Purity: If solubility issues persist, consider verifying the purity of your compound, as impurities can affect solubility.
Quantitative Data on SKF Compound Solubility
The following tables summarize the solubility of common SKF compounds in various solvents. This data is compiled from multiple sources and should be used as a guideline.[3][4][5][6][10][11][12][17][18][19][20][21][22][23]
Table 1: Solubility of SKF-81297 hydrobromide
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (37.07 mg/mL) | May require sonication.[21][23] |
| Water | 10 mM (3.71 mg/mL) | Requires gentle warming.[10][21] |
| Ethanol | ~2 mg/mL | |
| DMF | ~20 mg/mL | |
| PBS (pH 7.2) with 5% DMSO | ~0.04 mg/mL | Sparingly soluble in aqueous buffers.[6] |
Table 2: Solubility of SKF-96365 hydrochloride
| Solvent | Maximum Concentration | Notes |
| Water | 20 mM (8.06 mg/mL) | Requires gentle warming.[12][22] |
| DMSO | 80 mg/mL (198.55 mM) | Use fresh DMSO as it is hygroscopic.[20] |
| Ethanol | Miscible | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Table 3: Solubility of SKF-82958 hydrobromide
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | Requires warming.[4][5][18] |
| Water | 5 mM | Requires warming.[4][5][18] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.09 mM) | For in vivo preparations.[17] |
Experimental Protocols
Protocol 1: Preparation of an SKF Compound Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous buffer.
Materials:
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SKF compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Desired aqueous buffer (e.g., PBS, HBSS)
Procedure:
-
Weigh the desired amount of the SKF compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
For the working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. To minimize precipitation, add the DMSO stock to the buffer and mix immediately. Do not add the buffer to the DMSO stock.
-
Prepare fresh working solutions for each experiment and do not store aqueous solutions for extended periods.[3]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method can be used to improve the dissolution rate of a hydrophobic SKF compound.[8][14][15][16]
Materials:
-
SKF compound
-
Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent for both compound and carrier (e.g., methanol, ethanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve both the SKF compound and the water-soluble carrier in a common solvent in a round-bottom flask. A typical drug-to-carrier ratio can range from 1:1 to 1:10 by weight.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and gentle heating until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Use a mortar and pestle to grind the solid dispersion into a fine powder.
-
The resulting powder can then be dissolved in an aqueous buffer for your experiments.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway (for SKF-81297 & SKF-82958)
SKF-81297 and SKF-82958 are agonists of the Dopamine D1-like receptors. Activation of these G-protein coupled receptors (GPCRs) primarily stimulates the Gs/olf alpha subunit, leading to the activation of adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including DARPP-32, which then inhibits protein phosphatase-1 (PP1).[9][24][25]
Caption: Dopamine D1 receptor signaling pathway.
TRPC Channel Inhibition (for SKF-96365)
SKF-96365 is known to inhibit Transient Receptor Potential Canonical (TRPC) channels, which are non-selective cation channels. It also acts as an inhibitor of store-operated Ca2+ entry (SOCE).[12][26][27][28] The activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+. This depletion of ER Ca2+ is sensed by STIM1, which then activates Orai channels, leading to SOCE. TRPC channels can also be activated in this pathway. SKF-96365 blocks this influx of Ca2+.[3][28][29]
Caption: TRPC channel inhibition by SKF-96365.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 10. rndsystems.com [rndsystems.com]
- 11. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atlasofscience.org [atlasofscience.org]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japsonline.com [japsonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Stimulation of vascular prostacyclin by SKF 525-A (proadifen) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SKF96365 | CAS 130495-35-1 | TRPC channel blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 20. selleckchem.com [selleckchem.com]
- 21. bio-techne.com [bio-techne.com]
- 22. SKF 96365 hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. TRPC - Wikipedia [en.wikipedia.org]
- 28. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. bio-techne.com [bio-techne.com]
troubleshooting unexpected results with SKF 83959
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 83959. The information provided addresses common unexpected results and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected Phospholipase C (PLC) activation with SKF 83959. Why might this be?
A1: This is a common point of confusion. While early reports suggested SKF 83959 is a biased agonist that selectively activates the Gq/PLC signaling pathway downstream of the D1 dopamine receptor, more recent and comprehensive studies have challenged this view.[1][2] A thorough pharmacological characterization has shown that SKF 83959 does not activate PLC through the D1 receptor in several heterologous systems.[1] The previously reported PLC activation may have been due to off-target effects, especially at the higher concentrations used in those earlier studies.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a D1 receptor antagonist, such as SCH23390, to determine if the observed effects are D1 receptor-mediated.
-
Assess Canonical D1 Signaling: Test for SKF 83959's effect on adenylyl cyclase activity or cAMP accumulation. Current evidence strongly indicates it acts as a partial agonist on this canonical D1 pathway.[1][2]
-
Consider Off-Target Effects: SKF 83959 has affinity for other receptors which could be contributing to your results (see Q3 and Table 1).
Q2: My results suggest SKF 83959 is acting as a D1 receptor antagonist, not an agonist. Is this possible?
A2: Yes, this is a documented phenomenon. In some experimental systems, particularly in vivo and in certain brain regions like the prefrontal cortex and nucleus accumbens, SKF 83959 has been shown to act as a D1 receptor antagonist.[3][4] For instance, it has been found to potently antagonize dopamine-induced stimulation of cAMP formation in primate cells.[3] This paradoxical effect may contribute to its anti-Parkinsonian and cocaine-antagonist properties observed in animal models.[5]
Troubleshooting Steps:
-
Benchmark Against a Full Agonist: Compare the effects of SKF 83959 to a full D1 agonist (e.g., SKF 81297) and a known D1 antagonist (e.g., SCH 23390) in your experimental system.
-
Examine Downstream Signaling: Investigate pathways downstream of D1 receptor activation. For example, some studies have identified SKF 83959 as a G protein-biased agonist, meaning it activates G protein signaling (like cAMP production) but fails to recruit β-arrestin or promote receptor internalization.[6] This could manifest as an antagonistic effect in assays measuring β-arrestin recruitment.
Q3: What are the potential off-target effects of SKF 83959 that could be influencing my results?
A3: SKF 83959 is not entirely specific to the D1 receptor and has been shown to interact with a range of other molecular targets. These off-target interactions are a likely source of unexpected experimental outcomes.
Known Off-Target Activities:
-
Dopamine Receptors: It has affinity for D5, D2, and D3 receptors, although with lower potency than for D1.[7][8]
-
Sigma-1 (σ1) Receptor: SKF 83959 is a potent allosteric modulator of the sigma-1 receptor.[7][8][9]
-
Adrenoceptors: It displays antagonist activity at α2-adrenoceptors.[3]
-
Ion Channels: It has been shown to inhibit sodium channels and delayed rectifier potassium channels.[9]
Troubleshooting Workflow:
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of SKF 83959
| Receptor | Ki (nM) | Species | Reference(s) |
| Dopamine D1 | 1.18 | Rat | [7][8] |
| Dopamine D5 | 7.56 | Rat | [7][8] |
| Dopamine D2 | 920 | Rat | [7][8] |
| Dopamine D3 | 399 | Rat | [7][8] |
| α2-Adrenoceptor | pKi = 6.41 | Primate | [3] |
Note: pKi is the negative logarithm of the Ki value.
Signaling Pathways
The understanding of SKF 83959's mechanism of action has evolved. Below are diagrams illustrating both the initially proposed (and now contested) and the currently accepted signaling pathways.
Contested "Biased Agonist" Pathway
Currently Accepted "Partial Agonist" Pathway
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF 83959 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SKF-83,959 - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Experimental Design for SKF Compound Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design for studies involving SKF compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the planning and execution of experiments with SKF compounds, using SKF-96365 as a primary example.
1. Compound Handling and Storage
-
Q: How should I dissolve and store SKF-96365?
-
A: SKF-96365 hydrochloride is soluble in water (up to 20 mM with gentle warming) and DMSO (up to 80 mg/mL). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to prepare fresh dilutions from the stock for each experiment. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
-
-
Q: I am observing precipitation of my SKF compound in the cell culture medium. What can I do?
-
A: Precipitation can occur due to the compound's limited solubility in aqueous solutions. To mitigate this, ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and does not affect cell viability. You can also try preparing fresh dilutions from a lower concentration stock solution. Gentle warming and vortexing of the stock solution before dilution may also help.
-
2. Experimental Design and Optimization
-
Q: What is a typical effective concentration range for SKF-96365 in cell culture?
-
A: The effective concentration of SKF-96365 is cell-type dependent. For example, in studies on esophageal squamous cell carcinoma cell lines, IC50 values after 24 hours of treatment were approximately 5.58 µM for K510, 31.52 µM for K30, and 23.78 µM for EC9706 cells.[2] In glioblastoma cells, concentrations between 10-40 µM have been shown to affect cell viability and cell cycle.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Q: How long should I treat my cells with an SKF compound?
-
A: The optimal treatment time depends on the biological process being investigated. For signaling pathway studies, such as the inhibition of AKT phosphorylation, shorter time points (e.g., 30 minutes to a few hours) may be sufficient.[4] For assays measuring cell viability or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are common.[2] A time-course experiment is recommended to identify the most appropriate treatment duration.
-
-
Q: I am not observing the expected effect of my SKF compound. What are the possible reasons?
-
A: Several factors could contribute to a lack of effect:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Suboptimal Concentration/Duration: The concentration may be too low, or the treatment time too short to elicit a response.
-
Cell Line Resistance: The specific cell line you are using may be resistant to the compound's mechanism of action.
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Off-Target Effects: SKF compounds can have off-target effects that may mask or counteract the intended effect. For example, SKF-96365 is known to block not only TRPC channels but also other voltage-gated calcium and potassium channels.[5][6]
-
Experimental Error: Double-check all experimental steps, including cell seeding density, reagent preparation, and measurement techniques.
-
-
3. Data Interpretation
-
Q: SKF-96365 is known to induce both apoptosis and autophagy. How can I differentiate and quantify these two processes?
-
A: It is important to use specific assays for each process.
-
For Apoptosis: You can measure the cleavage of PARP and caspases (e.g., caspase-3, -9) by Western blot, or use TUNEL staining to detect DNA fragmentation.[2]
-
For Autophagy: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation and can be detected by Western blot. To measure autophagic flux (the entire process of autophagy), you should perform the LC3 turnover assay in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.[7]
-
-
II. Data Presentation: Quantitative Effects of SKF-96365
The following tables summarize quantitative data on the effects of SKF-96365 from various studies.
Table 1: IC50 Values of SKF-96365 in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| K510 | Esophageal Squamous Cell Carcinoma | 24 | ~5.58 | [2] |
| K30 | Esophageal Squamous Cell Carcinoma | 24 | ~31.52 | [2] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 24 | ~23.78 | [2] |
| A549 | Lung Cancer | 48 | 11.3 µg/ml (~28 µM) | [6] |
| HCT-116 | Colorectal Cancer | 48 | 3.2 µg/ml (~7.9 µM) | [6] |
| MDA-MB-231 | Breast Cancer | 48 | 5.3 µg/ml (~13.1 µM) | [6] |
| PC-3 | Prostate Cancer | 48 | Not specified | [6] |
Table 2: In Vivo Anti-angiogenic Effects of SKF-96365
| Compound | Concentration (µ g/pellet ) | Angiogenesis Score (Mean ± SD) | Reference |
| SKF-96365 | 50 | Significant inhibition | [6] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in SKF compound studies.
1. Protocol: Intracellular Calcium Measurement using Fura-2 AM
This protocol is adapted from established methods for measuring intracellular calcium concentration ([Ca²⁺]i).[4][5][8][9][10]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Cells of interest
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare HBS containing: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
-
Cell Loading:
-
Seed cells on coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare the loading buffer by diluting the Fura-2 AM stock solution and Pluronic F-127 stock solution into HBS to final concentrations of 1-5 µM and 0.02-0.04%, respectively.
-
Remove the culture medium and wash the cells once with HBS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Add fresh HBS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding the SKF compound or other stimuli.
-
Add the SKF compound at the desired concentration and record the changes in the F340/F380 ratio over time.
-
2. Protocol: Western Blot Analysis of AKT/mTOR Signaling
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the AKT/mTOR pathway following treatment with an SKF compound.
Materials:
-
Cells and SKF compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR (Ser2448), anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the SKF compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
IV. Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Caption: Signaling pathway of SKF-96365 leading to apoptosis and autophagy.
Caption: Experimental workflow for intracellular calcium measurement.
Caption: Experimental workflow for Western blot analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Mitigating Off-Target Effects of SKF Dopamine Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF series dopamine antagonists while minimizing off-target effects. The following troubleshooting guides, frequently asked questions (FAQs), data summaries, and experimental protocols are designed to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of commonly used SKF dopamine D1 receptor antagonists?
A1: While generally selective for the D1-like dopamine receptors (D1 and D5), some SKF compounds exhibit significant affinity for other targets, which can confound experimental results. For instance, SKF-83566 has been shown to be a competitive inhibitor of the dopamine transporter (DAT), which can lead to an increase in extracellular dopamine concentration and complicate the interpretation of its D1 receptor-blocking effects.[1][2][3] Another compound, SKF-83959 , has demonstrated affinity for the alpha2-adrenoceptor and can act as a potent antagonist at this site.[4] It also shows some affinity for the D2 dopamine receptor.[4][5]
Q2: How can I be sure that the observed effect in my experiment is due to D1 receptor antagonism and not an off-target effect?
A2: To ensure the observed effect is specific to D1 receptor antagonism, consider the following strategies:
-
Use a structurally different D1 antagonist: Replicating the experiment with a D1 antagonist from a different chemical class (e.g., SCH-23390) can help confirm that the effect is not due to the unique off-target profile of the SKF compound.
-
Employ a rescue experiment: After observing the effect of the SKF antagonist, attempt to reverse it by applying a D1 receptor agonist. If the effect is reversed, it is more likely to be D1 receptor-mediated.
-
Test for off-target effects directly: If you suspect inhibition of the dopamine transporter by SKF-83566, for example, you can perform a dopamine uptake assay in parallel.[1][3] Similarly, for SKF-83959, a functional assay for alpha2-adrenoceptor antagonism can be conducted.[4]
Q3: My results with SKF-83959 are paradoxical; it shows some agonist-like behavioral effects. Why is this?
A3: SKF-83959 is a complex ligand. While it acts as a D1 receptor antagonist in biochemical assays by not stimulating adenylyl cyclase, it has been reported to induce behavioral responses typically associated with D1 receptor agonists.[5][6] This compound is considered a partial agonist at the D1 receptor for β-arrestin recruitment.[5][6] Its off-target activities, particularly at the alpha2-adrenoceptor, may also contribute to its unique pharmacological profile.[4] Therefore, it is crucial to be aware of its mixed agonist/antagonist properties and off-target interactions when interpreting data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results with SKF-83566. | Inhibition of the dopamine transporter (DAT) is altering dopamine levels in your system.[1][2][3] | 1. Lower the concentration: Use the lowest effective concentration of SKF-83566 to minimize DAT inhibition. 2. Control for DAT inhibition: Include a known DAT inhibitor (e.g., nomifensine) in a separate experimental group to assess the contribution of DAT inhibition to your observed effect.[1][2] 3. Use an alternative antagonist: Consider using a D1 antagonist with a lower affinity for DAT. |
| SKF-83959 is not producing the expected D1 antagonist effect. | 1. The compound may be acting as a partial agonist at the D1 receptor for certain signaling pathways (e.g., β-arrestin).[5][6] 2. Off-target effects at alpha2-adrenoceptors or D2 receptors are influencing the outcome.[4][5] | 1. Characterize the signaling pathway: Investigate downstream signaling pathways beyond cAMP, such as β-arrestin recruitment, to fully understand the compound's effect. 2. Block off-targets: Co-administer selective antagonists for the suspected off-target receptors (e.g., an alpha2-adrenoceptor antagonist like yohimbine) to isolate the D1 receptor-mediated effects. |
| High background or non-specific binding in radioligand binding assays. | 1. Inadequate washing steps. 2. Radioligand concentration is too high. 3. Issues with the membrane preparation. | 1. Optimize washing: Increase the number and volume of washes with ice-cold buffer. 2. Determine optimal radioligand concentration: Perform a saturation binding experiment to determine the Kd and use a concentration at or near the Kd for competition assays. 3. Ensure membrane quality: Prepare fresh membrane fractions and determine the protein concentration accurately. |
| Low signal-to-noise ratio in functional cAMP assays. | 1. Low receptor expression in the cell line. 2. Suboptimal agonist concentration for stimulation. 3. Cell density is not optimized. | 1. Verify receptor expression: Use a cell line with confirmed high-level expression of the target dopamine receptor subtype. 2. Optimize agonist concentration: Use an agonist concentration at or near its EC80 to provide a sufficient window for observing antagonism.[7] 3. Optimize cell seeding density: Titrate the number of cells per well to find the optimal density for your assay.[7] |
Data Presentation
Table 1: Selectivity Profile of SKF-83566
| Target | Species | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Dopamine D1 Receptor | Human/Rat | Binding | ~0.56 | - | |
| Dopamine D5 Receptor | - | - | - | - | - |
| 5-HT2 Receptor | Vascular | Binding | 11 | - | [8][9] |
| Dopamine Transporter (DAT) | Rat | [3H]DA Uptake | - | 5.7 | [1][2][3] |
| Dopamine Transporter (DAT) | Rat | [3H]CFT Binding | - | 0.51 | [1][2][3] |
Table 2: Selectivity Profile of SKF-83959
| Target | Species | Assay Type | Ki (nM) | pKi | Reference |
| Dopamine D1 Receptor | Rat | Binding | 1.18 | 6.72 | [4][10] |
| Dopamine D5 Receptor | Rat | Binding | 7.56 | - | [10] |
| Dopamine D2 Receptor | Rat | Binding | 920 | - | [10] |
| Dopamine D3 Receptor | Rat | Binding | 399 | - | [10] |
| Alpha2-Adrenoceptor | - | Binding | - | 6.41 | [4] |
| Noradrenaline Transporter | - | Binding | Moderate Affinity | - | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D1 Receptors
Objective: To determine the binding affinity (Ki) of an SKF antagonist for the D1 dopamine receptor.
Materials:
-
Cell membranes expressing the human D1 dopamine receptor.
-
Radioligand: [3H]-SCH-23390 (a selective D1 antagonist).
-
Non-specific binding control: Butaclamol (10 µM).
-
SKF antagonist stock solution.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the SKF antagonist in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
SKF antagonist at various concentrations or vehicle.
-
A fixed concentration of [3H]-SCH-23390 (typically at its Kd).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
For non-specific binding wells, add 10 µM butaclamol instead of the SKF antagonist.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay for Dopamine D1 Receptor Antagonism
Objective: To determine the functional potency (IC50) of an SKF antagonist in blocking D1 receptor-mediated cAMP production.
Materials:
-
A cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Dopamine (or another D1 agonist) as a stimulant.
-
SKF antagonist stock solution.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterases).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque plates.
Procedure:
-
Seed the D1 receptor-expressing cells into a 384-well plate and culture overnight.
-
Remove the culture medium and add the SKF antagonist at various concentrations in stimulation buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of a D1 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control.
-
Incubate for a specific time to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP detection kit.
-
Plot the cAMP levels against the antagonist concentration and determine the IC50 value for the antagonist.
Mandatory Visualizations
Caption: Dopamine D1 receptor signaling pathway and antagonist action.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SKF 83959 Dosage for Cognitive Dysfunction Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SKF 83959 in preclinical models of cognitive dysfunction. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is SKF 83959 and what is its primary mechanism of action?
SKF 83959 is a potent and selective dopamine D1-like receptor partial agonist.[1][2] It also functions as a potent allosteric modulator of the sigma-1 receptor.[1][3] Its therapeutic potential in cognitive dysfunction is attributed to its ability to modulate these signaling pathways, which are crucial for learning and memory.
Q2: What is the recommended starting dose for SKF 83959 in rodent models of cognitive dysfunction?
Based on published studies, effective doses of SKF 83959 in mice and rats typically range from 0.4 mg/kg to 1 mg/kg administered via intraperitoneal (i.p.) injection.[1][4] It is recommended to start with a dose in this range and perform a dose-response study to determine the optimal dose for your specific experimental model and cognitive task.
Q3: How should SKF 83959 be prepared for in vivo administration?
SKF 83959 is available as a hydrobromide salt, which has enhanced water solubility and stability.[1][2] For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).[5] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.
Q4: What are the known signaling pathways activated by SKF 83959?
SKF 83959 has a complex signaling profile. It has been shown to:
-
Activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is essential for neuronal survival and plasticity.[1]
-
Promote ERK1/2 activation.[5]
-
Inhibit the activity of calcineurin and glycogen synthase kinase-3β (GSK-3β).[3]
-
Potentially signal through phospholipase C (PLC), although there is some debate, with other studies suggesting it primarily acts via the canonical adenylyl cyclase and β-arrestin pathways similar to other D1 partial agonists.[6][7][8]
Q5: What behavioral tests are commonly used to assess the efficacy of SKF 83959 on cognition?
Commonly used behavioral paradigms include:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[9]
-
Y-Maze: To evaluate spatial working memory through spontaneous alternation.[1]
-
Passive Avoidance Test: To measure fear-motivated learning and memory.[1]
Troubleshooting Guide
Issue 1: Inconsistent or paradoxical behavioral results.
-
Problem: Researchers may observe unexpected or contradictory effects of SKF 83959 on cognitive tasks. For instance, in the methylazoxymethanol acetate (MAM) rat model of schizophrenia, SKF 83959 was found to inhibit spatial learning and increase thigmotactic (wall-hugging) behavior in the Morris water maze, which is contrary to its expected pro-cognitive effects.[4] The compound has also been reported to have paradoxical effects in the acoustic startle reflex paradigm.[10]
-
Possible Causes & Solutions:
-
Task-Dependent Effects: The behavioral outcomes of SKF 83959 can be highly dependent on the specific cognitive task being assessed. Its complex pharmacology, involving both D1 and sigma-1 receptors, may lead to differential effects on various neural circuits. It is advisable to use a battery of behavioral tests to obtain a comprehensive understanding of the compound's cognitive effects.
-
Animal Model Specificity: The underlying pathology of the animal model can influence the drug's effect. The paradoxical effects observed in the MAM model may be due to the specific neurodevelopmental alterations in this model. Researchers should carefully consider the characteristics of their chosen model.
-
Dosage: The dose-response relationship of SKF 83959 may be non-linear (U-shaped). A thorough dose-response study is critical to identify the optimal therapeutic window.
-
Issue 2: Difficulty in replicating previously reported pro-cognitive effects.
-
Problem: Difficulty in reproducing the memory-enhancing effects of SKF 83959.
-
Possible Causes & Solutions:
-
Compound Stability and Solubility: Ensure that SKF 83959 is properly dissolved and administered. The hydrobromide salt is more stable and water-soluble.[1][2] If using DMSO, ensure the final concentration in the injection volume is well-tolerated by the animals. Prepare solutions fresh daily.
-
Timing of Administration: The time between drug administration and behavioral testing is a critical parameter. For example, some studies administer the drug 30-60 minutes before testing.[1] This timing should be optimized for the specific behavioral paradigm.
-
Handling and Stress: Stress can significantly impact cognitive performance in rodents. Ensure proper acclimatization of the animals to the experimental procedures and environment to minimize stress-induced variability.
-
Issue 3: Contradictory findings regarding the downstream signaling mechanism.
-
Problem: The literature presents conflicting evidence on whether SKF 83959 signals through the PLC or the adenylyl cyclase pathway.[6][7][8]
-
Guidance for Researchers:
-
This is an area of active research. The signaling cascade activated by SKF 83959 may be cell-type specific or dependent on the formation of receptor heteromers (e.g., D1-D2 receptor heteromers).[11][12]
-
When designing experiments to investigate the mechanism of action, it is important to consider these complexities. Utilizing specific inhibitors for different signaling pathways in conjunction with SKF 83959 administration can help elucidate the predominant pathway in a given experimental context.
-
Quantitative Data Summary
The following tables summarize the dosages of SKF 83959 used in various cognitive dysfunction models and the observed effects.
Table 1: Effective Dosages of SKF 83959 in Rodent Models
| Animal Model | Cognitive Task | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Scopolamine-induced amnesia (Mice) | Passive Avoidance, Y-Maze | 0.5, 1 | i.p. | Reversed scopolamine-induced cognitive impairments. | [1] |
| MAM model of schizophrenia (Rats) | Electrophysiology | 0.4 | i.p. | Enhanced hippocampal and prefrontal cortical neuronal network activity. | [4] |
| MAM model of schizophrenia (Rats) | Morris Water Maze | 0.4 | i.p. | Inhibited spatial learning and increased thigmotaxis. | [4] |
| Normal Mice | Memory Enhancement | 1 | i.p. | Memory-enhancing effects were prevented by BDNF system blockade. | [1] |
Detailed Experimental Protocols
Protocol 1: Morris Water Maze for Spatial Learning and Memory
This protocol is adapted from standard MWM procedures and should be optimized for specific laboratory conditions.[9][13][14]
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic paint.
-
A submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
2. Procedure:
-
Acclimatization: Handle animals for several days before the experiment.
-
Drug Administration: Administer SKF 83959 (0.4 - 1 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four predetermined start locations (North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure escape latency (time to find the platform) and path length.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Protocol 2: Y-Maze for Spontaneous Alternation
This protocol is based on standard Y-maze procedures to assess spatial working memory.[12][15][16]
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
2. Procedure:
-
Drug Administration: Administer SKF 83959 (0.5 - 1 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test:
-
Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Protocol 3: Passive Avoidance Test
This protocol is a standard procedure for assessing fear-motivated learning and memory.[17][18][19]
1. Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
2. Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Immediately after the shock, return the animal to its home cage.
-
-
Drug Administration: Administer SKF 83959 (0.5 - 1 mg/kg, i.p.) or vehicle either before the training session (to assess effects on acquisition) or before the retention test (to assess effects on retrieval). A common paradigm is to administer the drug 30-60 minutes before the training.
-
Retention Test (24 hours after training):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Record the step-through latency, which is the time it takes for the animal to enter the dark compartment (up to a maximum of 300-600 seconds).
-
-
Data Analysis:
-
A longer step-through latency in the retention test is indicative of better memory of the aversive experience.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Major signaling pathways modulated by SKF 83959.
Caption: General experimental workflow for SKF 83959 studies.
Caption: Troubleshooting logic for unexpected SKF 83959 results.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. en-journal.org [en-journal.org]
- 16. Effect of rotation preference on spontaneous alternation behavior on Y maze and introduction of a new analytical method, entropy of spontaneous alternation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. Escape latency: Significance and symbolism [wisdomlib.org]
- 19. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of SKF Compounds in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common stability challenges encountered when working with SKF compounds in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My SKF compound precipitated out of solution after diluting my DMSO stock with aqueous buffer. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several steps to troubleshoot this problem:
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid and uniform dispersion.[1]
-
Co-solvent Concentration: The final concentration of DMSO in your aqueous solution might be too low to maintain solubility. While it's crucial to keep DMSO levels low to avoid cellular toxicity (typically below 0.5%), you may need to empirically determine the minimum co-solvent concentration required to keep your SKF compound in solution for the duration of your experiment.[2]
-
Warm the Solution: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.
-
Use a Surfactant or Solubilizing Agent: For particularly challenging compounds, consider the use of a small, non-interfering amount of a biocompatible surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin in your aqueous buffer.
Q2: How should I store my SKF compound stock solutions to ensure their stability?
A2: Proper storage is critical for maintaining the integrity of your SKF compounds. Follow these general guidelines:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.[3] Aliquot these stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[3] Vendor datasheets often provide specific recommendations for each compound. For example, SKF-81297 and SKF-82958 stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
-
Protection from Light: Many compounds are light-sensitive. Store all solutions in amber vials or tubes, or wrap them in aluminum foil to protect them from light, especially if they are known to be photosensitive.[4]
Q3: I suspect my SKF compound is degrading in my cell culture medium during a long-term experiment. How can I check for this?
A3: Compound instability in aqueous media over time can lead to inconsistent results. To assess this:
-
Incubate and Analyze: Prepare your compound in the cell culture medium at the final experimental concentration. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration.
-
Analytical Chemistry: At various time points (e.g., 0, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation.
-
Control Experiments: Always include a vehicle control (medium with the same concentration of DMSO or other solvent) in your experiments to account for any effects of the solvent on your cells.
Q4: What is the best way to handle photosensitive SKF compounds?
A4: To minimize degradation due to light exposure:
-
Work in Low Light: Handle the compound and its solutions in a dimly lit room or a darkroom whenever possible.[4]
-
Use Protective Containers: Always use opaque or amber-colored vials and tubes for storage and during experiments.
-
Cover Experimental Setups: If experiments need to be performed in a lighted area, cover plates, flasks, or tubes with aluminum foil.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate immediately upon dilution | Rapid change in solvent polarity. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[1] |
| Exceeding the aqueous solubility limit. | Decrease the final concentration of the SKF compound. | |
| Increase the final concentration of the organic co-solvent (e.g., DMSO), but keep it within the tolerance limits of your experimental system (typically <0.5% for cell-based assays).[2] | ||
| Solution becomes cloudy or shows precipitate over time | Slow crystallization or aggregation of the compound. | Prepare fresh working solutions immediately before each experiment. |
| Compound instability leading to the formation of insoluble degradation products. | Assess the stability of the compound in your experimental medium over time using HPLC or a similar method. | |
| Consider using a formulation aid like a cyclodextrin to enhance stability. | ||
| Inconsistent results between experiments | Variable precipitation leading to inconsistent effective concentrations. | Standardize the protocol for preparing the final aqueous solution, including the rate of addition of the stock solution and the mixing speed. |
| Visually inspect for any signs of precipitation before each experiment. |
Issue 2: Compound Degradation in Solution
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity over time | Hydrolysis in aqueous solution. | Check the pH of your solution, as extreme pH can catalyze hydrolysis.[5] Buffer the solution to a pH where the compound is more stable. |
| Oxidation. | Prepare solutions with degassed buffers. If the compound is highly susceptible to oxidation, consider adding an antioxidant, but first verify that it does not interfere with your assay. | |
| Photodegradation. | Protect the compound and its solutions from light at all times by working in low light and using opaque or amber containers.[4] | |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways. |
| Adjust storage and experimental conditions to minimize the formation of these products. | ||
| Decrease in potency (higher IC50/EC50) | Degradation of the active compound. | Prepare fresh working solutions for each experiment from a recently prepared stock solution. |
| Re-evaluate the stability of your stock solutions if they have been stored for an extended period. |
Quantitative Data on SKF Compound Stability
The stability of SKF compounds in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. While comprehensive quantitative data on degradation kinetics for every condition is not always available in the literature, the following table summarizes general stability information and solubility data for common SKF compounds. Researchers should empirically determine the stability under their specific experimental conditions.
| Compound | Solvent | Solubility | Storage of Stock Solution | General Stability Notes |
| SKF-96365 | DMSO | Miscible | -20°C (1 month), -80°C (6 months) | Aqueous stock solutions should be filtered and used promptly. |
| Ethanol | Miscible | |||
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | |||
| SKF-83959 | DMSO | 50 mM | Room Temperature (for hydrobromide salt) | The hydrobromide salt form generally has enhanced water solubility and stability compared to the free form.[4] |
| Water | Insoluble | Can interconvert between structures at different pH values, but this may not affect bioavailability.[6][7] | ||
| SKF-82958 | DMSO | 100 mM | -20°C (1 month), -80°C (6 months) | The hydrobromide salt form generally has enhanced water solubility and stability. |
| Water | 5 mM (with gentle warming) | |||
| SKF-81297 | DMSO | 100 mM | -20°C (1 month), -80°C (6 months) | Protect from light.[8] |
| Water | 10 mM (with gentle warming) |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution from a DMSO Stock
This protocol provides a standardized method for diluting a hydrophobic compound from a DMSO stock into an aqueous buffer to minimize precipitation.
Materials:
-
SKF compound stock solution in 100% DMSO.
-
Sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Sterile microcentrifuge tubes or conical tubes.
-
Vortex mixer.
Procedure:
-
Pre-warm the aqueous buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature.
-
Aliquot the aqueous buffer: In a sterile tube, place the required volume of the pre-warmed aqueous buffer.
-
Prepare for mixing: Place the tube containing the aqueous buffer on a vortex mixer and set it to a medium speed to create a vortex.
-
Add the stock solution: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution dropwise into the vortex. This ensures rapid and even dispersion of the compound.
-
Continue mixing: Continue to vortex the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Visual inspection: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit may have been exceeded.
-
Use immediately: Use the freshly prepared working solution in your experiment as soon as possible to minimize the risk of precipitation over time.
Protocol 2: Assessment of Compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of an SKF compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[9][10][11]
Materials:
-
SKF compound.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
HPLC system with a UV detector and a suitable column (e.g., C18).
-
pH meter.
-
Water bath or oven.
-
UV lamp for photostability testing.
Procedure:
-
Prepare a stock solution: Prepare a stock solution of the SKF compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period. At each time point, withdraw a sample and dilute it for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, incubate a solution of the compound at the same temperature. At each time point, withdraw a sample, dissolve it (if solid), and dilute it for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a set period. Keep a control sample wrapped in aluminum foil to protect it from light. At each time point, withdraw a sample from both the exposed and control solutions and dilute for HPLC analysis.
-
HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide - Int J Pharm Chem Anal [ijpca.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. q1scientific.com [q1scientific.com]
- 11. pharmasm.com [pharmasm.com]
Technical Support Center: Method Refinement for Studying SKF-83566 in the Dorsal Striatum
Welcome to the technical support center for researchers utilizing SKF-83566 in studies of the dorsal striatum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and refine your experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SKF-83566?
A1: SKF-83566 is primarily known as a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] However, it is crucial to be aware of its significant off-target effect as a competitive inhibitor of the dopamine transporter (DAT).[2][3][4]
Q2: What is the significance of SKF-83566's dual action as a D1 antagonist and a DAT inhibitor?
A2: The dual action of SKF-83566 can complicate data interpretation. While antagonizing D1 receptors is expected to reduce dopamine-mediated signaling, its inhibition of DAT leads to an increase in extracellular dopamine concentration and prolonged dopamine clearance.[2][3][4] This can inadvertently enhance signaling at other dopamine receptors, such as D2 receptors, confounding the experimental results.
Q3: At what concentrations does SKF-83566 inhibit the dopamine transporter?
A3: SKF-83566 inhibits the dopamine transporter with an IC50 of approximately 5.7 µM.[2][3][4][5][6] Its effect on increasing evoked dopamine release has an EC50 of about 1.3 µM.[3][4][6]
Q4: How does the potency of SKF-83566 at the D1 receptor compare to its potency at the dopamine transporter?
A4: SKF-83566 is significantly more potent as a D1 receptor antagonist, with a reported Ki of approximately 0.4 nM to 0.56 nM, than as a DAT inhibitor (IC50 ≈ 5.7 µM).[1]
Troubleshooting Guide
Issue 1: Unexpected increase in extracellular dopamine levels observed after SKF-83566 administration in microdialysis or fast-scan cyclic voltammetry (FSCV) experiments.
-
Question: I administered SKF-83566 to block D1 receptors, but my measurements show an increase in basal or evoked dopamine. Is this expected?
-
Answer: Yes, this is a known off-target effect of SKF-83566. At micromolar concentrations, SKF-83566 acts as a dopamine transporter (DAT) inhibitor, which blocks the reuptake of dopamine from the synapse, leading to increased extracellular levels and prolonged clearance.[2][3][4]
-
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of SKF-83566 to achieve D1 receptor antagonism while minimizing DAT inhibition. Based on its high affinity for the D1 receptor (Ki in the low nanomolar range), it may be possible to achieve receptor blockade at concentrations below those that significantly affect DAT.
-
Control Experiments: Include a control group treated with a selective DAT inhibitor (e.g., nomifensine or GBR 12909) to understand the contribution of DAT inhibition to your observed effects.
-
Alternative Antagonists: Consider using a more selective D1 antagonist with lower affinity for DAT, such as SCH23390. However, be aware that other antagonists may have their own off-target effects.
-
Issue 2: Ambiguous behavioral effects of SKF-83566 in locomotor activity or operant conditioning tasks.
-
Question: My behavioral data with SKF-83566 is difficult to interpret. For example, I see a biphasic dose-response curve on locomotor activity. Why is this happening?
-
Answer: The behavioral outcomes of SKF-83566 administration are a composite of its D1 receptor antagonism and DAT inhibitory properties. D1 receptor blockade is generally associated with reduced locomotion and motivational deficits. Conversely, DAT inhibition increases synaptic dopamine, which can enhance locomotion and reinforcement. The net effect will depend on the dose and the specific behavior being measured.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to characterize the behavioral effects across a wide range of SKF-83566 concentrations.
-
Combined Antagonist-Agonist Studies: To isolate the D1 antagonist effects, you can co-administer a D1 receptor agonist (e.g., SKF 81297) and observe if SKF-83566 can block the agonist-induced behaviors at doses that do not independently affect locomotion.
-
Control for DAT Inhibition: As in neurochemical experiments, use a selective DAT inhibitor as a positive control to understand the behavioral consequences of DAT blockade in your specific paradigm.
-
Issue 3: Difficulty in interpreting electrophysiological recordings from dorsal striatum neurons after SKF-83566 application.
-
Question: I am seeing complex and sometimes contradictory effects on neuronal firing and synaptic plasticity in my slice electrophysiology experiments with SKF-83566. How can I dissect the underlying mechanisms?
-
Answer: The effects of SKF-83566 on neuronal activity in the dorsal striatum will be influenced by both the blockade of D1 receptor-mediated modulation of ion channels and synaptic transmission, and the increased ambient dopamine tone due to DAT inhibition. This can lead to altered activity of D2 receptor-expressing neurons as well.
-
Troubleshooting Steps:
-
Isolate Synaptic Components: Use specific pharmacological tools to isolate different synaptic currents (e.g., AMPA, NMDA, GABA-A receptors) to understand how SKF-83566 modulates specific components of synaptic transmission.
-
Record from Identified Neurons: If possible, use techniques to identify and record from specific populations of striatal neurons (e.g., D1- or D2-expressing medium spiny neurons) to understand the cell-type-specific effects of SKF-83566.
-
Control for Endogenous Dopamine: To isolate the direct effects of D1 receptor blockade, you can perform experiments in dopamine-depleted slices (e.g., by pre-treating with reserpine) and then exogenously apply a D1 agonist to be blocked by SKF-83566.
-
Quantitative Data Summary
Table 1: Pharmacological Profile of SKF-83566
| Parameter | Value | Species/System | Reference |
| D1 Receptor Binding Affinity (Ki) | ~0.4 nM | - | |
| ~0.56 nM | - | [1] | |
| Dopamine Transporter (DAT) Inhibition (IC50) | 5.7 µM | LLc-PK cells expressing rat DAT | [2][3][4][5][6] |
| Cocaine Analog ([3H]CFT) Binding Inhibition at DAT (IC50) | 0.51 µM | LLc-PK cells expressing rat DAT | [2][7] |
| 0.77 µM | LLc-PK-rDAT cell membrane preparations | [5][6] | |
| 5-HT2 Receptor Binding Affinity (Ki) | 11 nM | Vascular tissue | [5][6] |
Table 2: Functional Effects of SKF-83566 on Dopamine Dynamics in the Dorsal Striatum
| Parameter | Concentration | Effect | Species/System | Reference |
| Peak Evoked Extracellular Dopamine | 5 µM | ~65% increase | Rat striatal slices | [2][3][4] |
| Enhancement of Single-Pulse Evoked Dopamine (EC50) | 1.3 µM | - | Rat striatal slices | [3][4][6] |
| Dopamine Clearance Time (t50) | 10 µM | Increase from 0.28 s to 0.48 s | Rat striatal slices | [3] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) in Dorsal Striatum Slices
-
Slice Preparation: Prepare 300 µm coronal slices of the dorsal striatum from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrode Placement: Place a carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum.
-
Baseline Recording: Evoke dopamine release with a single electrical pulse (e.g., 0.2 ms, 300 µA) every 2-5 minutes until a stable baseline is achieved.
-
SKF-83566 Application: Bath-apply SKF-83566 at the desired concentration. Start with low nanomolar concentrations and increase incrementally if necessary.
-
Data Acquisition: Record changes in evoked dopamine concentration and clearance rate (t50).
-
Control for DAT Inhibition: In a separate set of experiments, after establishing a baseline, apply a selective DAT inhibitor (e.g., 10 µM nomifensine). Once the effect of the DAT inhibitor has stabilized, apply SKF-83566 to determine if it produces any further changes.
Protocol 2: In Vivo Microdialysis in the Dorsal Striatum
-
Guide Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the dorsal striatum of the rat. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a 2-3 hour stabilization period, then collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
SKF-83566 Administration: Administer SKF-83566 systemically (e.g., intraperitoneally) or locally via reverse dialysis. For systemic administration, a dose of 0.15 mg/kg has been used in rats for in vivo electrophysiology.[8]
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analysis: Analyze dopamine content in the dialysates using HPLC with electrochemical detection.
-
Histological Verification: At the end of the experiment, perfuse the animal and histologically verify the placement of the microdialysis probe.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Dorsal Striatum Slices
-
Slice Preparation and Recovery: Prepare and recover striatal slices as described in the FSCV protocol.
-
Recording: Place a slice in the recording chamber and visualize medium spiny neurons (MSNs) using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Obtain whole-cell patch-clamp recordings from MSNs.
-
Baseline Recordings: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs) and intrinsic membrane properties.
-
SKF-83566 Application: Bath-apply SKF-83566. Due to the DAT inhibitory effect, be mindful that this may increase ambient dopamine levels and indirectly affect the recorded neuron via other dopamine receptors.
-
Data Acquisition: Record changes in synaptic activity and membrane properties.
-
Considerations for DAT Inhibition: To control for the effects of increased ambient dopamine, experiments can be performed in the presence of a D2 receptor antagonist to isolate the effects of D1 receptor blockade.
Visualizations
Caption: D1 receptor signaling pathway and points of SKF-83566 interaction.
Caption: A generalized experimental workflow for studying SKF-83566.
Caption: A decision tree for troubleshooting common issues with SKF-83566.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF-83566 and Other D1 Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The D1 dopamine receptor, a key player in motor control, cognition, and reward pathways, presents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Selective antagonists of this receptor are invaluable tools for dissecting D1-mediated signaling and hold promise for the development of novel pharmacotherapies. This guide provides an objective comparison of SKF-83566, a potent D1-like dopamine receptor antagonist, with other notable D1 antagonists, supported by experimental data.
Introduction to SKF-83566
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5). It is a valuable research tool for investigating the roles of these receptors in the central nervous system. However, like many pharmacological agents, its utility can be influenced by off-target effects. This guide will delve into its binding profile and functional activity in comparison to other widely used D1 antagonists.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities (Ki) of SKF-83566 and other selected D1 dopamine receptor antagonists for various dopamine receptor subtypes and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of D1 Receptor Antagonists at Dopamine Receptors
| Compound | D1 | D2 | D5 | Reference(s) |
| SKF-83566 | ~0.56 | 2000 | - | [1] |
| SCH-23390 | 0.2 | >1000 | 0.3 | [2][3][4] |
| Ecopipam (SCH-39166) | 1.2 | 980 | 2.0 | [5][6] |
| LE-300 | 1.9 | 44.7 | 7.5 | [7][8] |
| (+)-Butaclamol | - | - | - | - |
Table 2: Off-Target Binding Affinities (Ki, nM) of D1 Receptor Antagonists
| Compound | 5-HT2 Receptor | Dopamine Transporter (DAT) | Reference(s) |
| SKF-83566 | 11 (5-HT2) | 5700 (IC50 for uptake inhibition) | [1][9][10][11][12][13][14] |
| SCH-23390 | High affinity (5-HT2 & 5-HT1C) | - | [3] |
| Ecopipam (SCH-39166) | 80 (5-HT) | - | [5] |
| LE-300 | Nanomolar (5-HT2A & 5-HT2C) | No activity | [15] |
| (+)-Butaclamol | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize D1 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the D1 dopamine receptor.
Materials:
-
Membrane preparations from cells expressing the human D1 dopamine receptor.
-
Radioligand: [3H]SCH-23390.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test compounds (e.g., SKF-83566) at various concentrations.
-
Non-specific binding control: 10 µM (+)-butaclamol.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the D1 receptor membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]SCH-23390, typically at a concentration close to its Kd), and the membrane preparation.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional effect of a compound on D1 receptor signaling by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. D1 receptors are Gs-coupled, and their activation leads to an increase in cAMP production. Antagonists will block this agonist-induced increase.
Objective: To determine the functional potency (IC50) of test compounds as D1 receptor antagonists.
Materials:
-
Cells stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Dopamine (or another D1 agonist) as the stimulating agent.
-
Test compounds (e.g., SKF-83566) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a D1 agonist (e.g., dopamine at its EC80 concentration) for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of the test compound.
-
Determine the IC50 value of the antagonist from the dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for characterizing D1 antagonists.
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 7. Pharmacological characterization of the benz[d]indolo[2,3-g]azecine LE300, a novel type of a nanomolar dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine/serotonin receptor ligands. Part VIII: the dopamine receptor antagonist LE300 - modelled and X-ray structure plus further pharmacological characterization, including serotonin receptor binding, biogenic amine transporter testing and in vivo testings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SKF-83566 and Nomifensine as Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SKF-83566 and nomifensine as inhibitors of the dopamine transporter (DAT). The information presented is collated from preclinical research to assist in the selection of appropriate pharmacological tools for studies related to dopaminergic neurotransmission.
Executive Summary
SKF-83566, primarily known as a dopamine D1 receptor antagonist, also functions as a competitive inhibitor of the dopamine transporter.[1][2] Nomifensine is a well-established and potent inhibitor of both dopamine and norepinephrine transporters. While both compounds block dopamine uptake, they exhibit distinct potency profiles. Nomifensine is a significantly more potent DAT inhibitor than SKF-83566. The following sections provide a detailed comparison of their performance based on available experimental data.
Quantitative Comparison of Inhibitor Performance
The inhibitory activities of SKF-83566 and nomifensine at the dopamine transporter have been characterized using various in vitro assays. The following tables summarize key quantitative data. It is important to note that the data for each compound have been compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Dopamine Transporter (DAT) Inhibition
| Compound | Assay Type | Preparation | Value | Unit | Reference |
| SKF-83566 | [³H]DA Uptake Inhibition | LLc-PK-rDAT cells | IC₅₀ = 5.7 | µM | [1][3] |
| [³H]CFT Binding | LLc-PK-rDAT cells | IC₅₀ = 0.51 | µM | [1][2][3] | |
| Nomifensine | Dopamine Uptake Inhibition | Rat Brain Synaptosomes | Kᵢ ≈ 50 | nM | [1] |
| Dopamine Uptake Inhibition | Rat Brain Synaptosomes | Kᵢ = 26 | nM |
Table 2: Monoamine Transporter Selectivity of Nomifensine
| Transporter | Inhibition Constant (Kᵢ) | Unit | Reference |
| Norepinephrine Transporter (NET) | 4.7 | nM | |
| Dopamine Transporter (DAT) | 26 | nM | |
| Serotonin Transporter (SERT) | 4000 | nM |
No comprehensive selectivity data for SKF-83566 across DAT, NET, and SERT was readily available in the reviewed literature.
Mechanism of Action
Both SKF-83566 and nomifensine act as competitive inhibitors of the dopamine transporter.[1][4] They bind to the transporter protein, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic signaling.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay for DAT
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a compound for DAT.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., LLc-PK-rDAT cells).
-
Radioligand: e.g., [³H]CFT (a cocaine analog).
-
Test compounds: SKF-83566 or nomifensine at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.
Objective: To determine the functional potency (IC₅₀) of a compound in blocking dopamine uptake.
Materials:
-
Intact cells expressing DAT (e.g., LLc-PK-rDAT cells) or synaptosomes.
-
Radiolabeled dopamine: [³H]DA.
-
Test compounds: SKF-83566 or nomifensine at various concentrations.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of [³H]DA.
-
Allow the uptake to proceed for a defined period.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the accumulated radioactivity using a scintillation counter.
-
Determine the non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor.
-
Calculate the specific uptake at each concentration of the test compound and determine the IC₅₀ value.
Concluding Remarks
The choice between SKF-83566 and nomifensine as a dopamine transporter inhibitor will depend on the specific requirements of the research.
-
Nomifensine is a potent and well-characterized DAT inhibitor, making it a suitable tool for studies where strong and relatively selective inhibition of dopamine and norepinephrine reuptake is desired. Its high potency allows for its use at lower concentrations, potentially reducing off-target effects.
-
SKF-83566 , while primarily a D1 antagonist, exhibits moderate DAT inhibitory activity.[1][5][6] Researchers using SKF-83566 as a D1 antagonist should be aware of its potential confounding effects on dopamine uptake, especially at higher concentrations.[2] Conversely, its dual action could be of interest in specific experimental paradigms.
For studies requiring a highly selective DAT inhibitor without significant activity at other monoamine transporters, other compounds not covered in this guide may be more appropriate. Researchers are encouraged to consult the primary literature to inform their choice of pharmacological tools.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
SKF-83566: A Competitive Inhibitor of the Dopamine Transporter
A Comparative Guide for Researchers
This guide provides an objective comparison of SKF-83566's performance as a competitive dopamine transporter (DAT) inhibitor, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
Overview of SKF-83566's Interaction with DAT
SKF-83566, primarily known as a D1-dopamine receptor antagonist, also functions as a competitive inhibitor of the dopamine transporter (DAT)[1][2][3][4]. This dual action is a critical consideration for researchers utilizing SKF-83566 as a specific D1-receptor antagonist, as its effects on dopamine clearance may confound experimental results. The inhibitory effects of SKF-83566 on DAT have been demonstrated to be occluded by the presence of other DAT inhibitors like nomifensine, further confirming its mechanism of action at the transporter[1][2][4].
Quantitative Analysis of DAT Inhibition
The inhibitory potency of SKF-83566 at the dopamine transporter has been quantified through radioligand binding and uptake assays. The following table summarizes the key inhibition constants (IC50) from these studies.
| Assay Type | Radioligand/Substrate | Cell/Tissue Preparation | IC50 Value (μM) |
| Dopamine Uptake Assay | [³H]DA | Intact LLc-PK cells expressing rat DAT (LLc-PK-rDAT) | 5.7 ± 0.2[1] |
| Cocaine Analog Binding Assay | [³H]CFT | Intact LLc-PK-rDAT cells | 0.51 ± 0.11[1] |
| Cocaine Analog Binding Assay | [³H]CFT | Membrane preparations from LLc-PK-rDAT cells | 0.77 ± 0.17[1] |
Table 1: Inhibitory Potency of SKF-83566 at the Dopamine Transporter. Data are presented as mean ± standard error of the mean.
Notably, SKF-83566 demonstrates a higher potency in inhibiting the binding of the cocaine analog [³H]CFT compared to the uptake of dopamine's natural substrate, [³H]DA[1][4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of SKF-83566's DAT inhibition.
[³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
-
Cell Culture: Lewis Lung Carcinoma-Porcine Kidney (LLc-PK) cells stably expressing the rat dopamine transporter (rDAT) are cultured to confluence.
-
Assay Preparation: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: The cells are then incubated with varying concentrations of SKF-83566.
-
Substrate Addition: A fixed concentration of [³H]dopamine is added to initiate the uptake reaction.
-
Incubation: The incubation is carried out for a specified time at a controlled temperature (e.g., room temperature).
-
Termination: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]dopamine.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of SKF-83566 that inhibits 50% of the specific [³H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
[³H]CFT (Cocaine Analog) Binding Assay
This assay determines a compound's affinity for the cocaine binding site on the dopamine transporter.
-
Preparation of Cells or Membranes: The assay can be performed with either intact LLc-PK-rDAT cells or membrane preparations isolated from these cells.
-
Binding Reaction: The cells or membranes are incubated with a fixed concentration of the radiolabeled cocaine analog [³H]CFT in the presence of varying concentrations of SKF-83566.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound [³H]CFT, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of SKF-83566 that displaces 50% of the specific [³H]CFT binding, is calculated.
Visualization of Competitive Inhibition
The following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow.
Caption: Competitive inhibition of DAT by SKF-83566.
Caption: Workflow for DAT inhibition assays.
Comparison with Other DAT Inhibitors
Nomifensine
Studies have shown that the effects of SKF-83566 on dopamine clearance are occluded by the presence of nomifensine, a well-established and potent DAT inhibitor[1][2][4]. This occlusion indicates that both compounds act on the same transporter, confirming that SKF-83566's effects are mediated through DAT inhibition. While a direct quantitative comparison of potency is not provided in the referenced texts, nomifensine is generally considered a more potent DAT inhibitor than SKF-83566.
Cocaine
SKF-83566 exhibits a significantly higher potency for the cocaine binding site on DAT, as evidenced by its lower IC50 value in the [³H]CFT binding assay compared to the [³H]DA uptake assay[1][4]. This suggests that SKF-83566 may be a candidate for attenuating the in vivo effects of cocaine due to its greater potency at the cocaine binding site versus the dopamine binding site of the transporter[1][2][4].
Conclusion
The available evidence confirms that SKF-83566 is a competitive inhibitor of the dopamine transporter. While it is less potent than some dedicated DAT inhibitors, its activity at the transporter is significant and should be a critical consideration in the design and interpretation of experiments where SKF-83566 is used as a D1-receptor antagonist. Its higher affinity for the cocaine binding site on DAT suggests a potential therapeutic application that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antagonist Activity of SKF 83959: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzazepine derivative SKF 83959 has been a subject of considerable interest and debate within the neuropharmacology community. Its unique profile as a dopamine D1-like receptor ligand has positioned it as a valuable tool for dissecting dopaminergic signaling and as a potential therapeutic agent. However, its precise mechanism of action in vivo remains a topic of discussion, with studies variously describing it as an antagonist, a partial agonist, or a biased agonist. This guide provides an objective comparison of SKF 83959's in vivo antagonist activity with key alternative compounds, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
The Controversy: Antagonist vs. Partial Agonist
SKF 83959 is often characterized by its divergent effects on different signaling pathways. While it can act as an antagonist at D1 receptors coupled to adenylyl cyclase, some studies suggest it may simultaneously act as an agonist at D1-D2 receptor heteromers or other signaling pathways, such as the phospholipase C (PLC) pathway.[1][2][3] This functional selectivity complicates its classification. Some research indicates that SKF 83959 behaves as a partial agonist at the adenylyl cyclase pathway, similar to the classical partial agonist SKF 38393.[1][4] In contrast, other in vivo studies demonstrate clear antagonist effects, particularly in its ability to counteract the behavioral effects of D1 receptor agonists.[5]
This guide will focus on the experimental validation of its antagonist properties by comparing its effects to well-established D1 receptor ligands:
-
SCH 23390: A potent and selective D1 receptor antagonist.
-
SKF 81297: A full D1 receptor agonist.
-
SKF 38393: A classical D1 receptor partial agonist.
Comparative Analysis of In Vivo Activity
The following tables summarize the comparative effects of SKF 83959 and alternative compounds in key behavioral paradigms used to assess D1 receptor function.
Locomotor Activity
Spontaneous locomotor activity is a common measure of dopamine receptor modulation. D1 receptor agonists typically increase locomotor activity, while antagonists can reduce it or block agonist-induced hyperactivity.
| Compound | Class | Dose Range (mg/kg) | Effect on Locomotor Activity | Key Findings |
| SKF 83959 | D1 Antagonist / Partial Agonist | 0.1 - 1.0 | No significant effect on its own; counteracts agonist-induced hyperactivity.[5] | Does not stimulate locomotor activity, consistent with antagonist properties in this paradigm.[5] |
| SCH 23390 | D1 Antagonist | 0.01 - 1.0 | Dose-dependent suppression of spontaneous and agonist-induced locomotor activity.[6][7] | A classic antagonist that robustly blocks D1-mediated motor stimulation. |
| SKF 81297 | D1 Agonist | 0.05 - 3.0 | Dose-dependent increase in locomotor activity.[8][9] | Induces hyperlocomotion, serving as a positive control for D1 agonism. |
| SKF 38393 | D1 Partial Agonist | 1.0 - 10.0 | Moderate increase in locomotor activity, often less pronounced than full agonists. | Elicits some D1-mediated activity, but with lower efficacy than full agonists. |
Rotational Behavior in 6-OHDA Lesioned Rats
Unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway create a supersensitivity of dopamine receptors on the lesioned side. This model is widely used to assess the in vivo effects of dopamine receptor ligands.
| Compound | Class | Dose Range (mg/kg) | Effect on Rotational Behavior | Key Findings |
| SKF 83959 | D1 Antagonist / Partial Agonist | 0.05 - 0.5 | Induces contralateral rotations (away from the lesioned side) and blocks agonist-induced ipsilateral rotations.[5] | Its ability to block agonist effects supports an antagonist role at D1 receptors.[5] |
| SCH 23390 | D1 Antagonist | 0.05 - 0.5 | Blocks agonist-induced contralateral rotations. | Effectively antagonizes the motor effects of D1 receptor stimulation in this model. |
| SKF 81297 | D1 Agonist | 0.05 - 0.3 | Induces robust contralateral rotations.[8] | A standard agonist for inducing D1-mediated rotational behavior.[8] |
| SKF 38393 | D1 Partial Agonist | 1.0 - 10.0 | Induces contralateral rotations, often with a lower maximum effect than full agonists.[10] | Demonstrates partial agonism through a less potent induction of rotations compared to full agonists. |
Signaling Pathways
The complex pharmacology of SKF 83959 is rooted in its differential engagement of downstream signaling cascades.
D1 Receptor - Adenylyl Cyclase Pathway
This is the canonical signaling pathway for D1 receptors. Activation of the D1 receptor leads to the stimulation of adenylyl cyclase (AC) via Gαs/olf, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[3][11][12] SKF 83959 is reported to act as an antagonist or a partial agonist within this pathway, failing to robustly stimulate cAMP production and, in some cases, blocking the effects of full agonists like dopamine or SKF 81297.[4][5]
D1 Receptor - Phospholipase C Pathway
The role of D1 receptors in activating the Phospholipase C (PLC) pathway is more contentious.[6][10] This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC). Some studies have proposed that SKF 83959 is a biased agonist that selectively activates this pathway.[2] However, other research has failed to replicate D1-mediated PLC activation, suggesting these effects may be off-target or context-dependent.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are generalized protocols for the key experiments cited.
Locomotor Activity (Open Field Test)
This test assesses spontaneous or drug-induced ambulatory activity.
-
Apparatus: A square or circular arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.[13][14][15]
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[15]
-
Procedure:
-
Administer the test compound (e.g., SKF 83959, SCH 23390, or SKF 81297) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a specified pretreatment time, place the animal in the center of the open field arena.[14]
-
Record locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (typically 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity counts between different treatment groups using appropriate statistical tests (e.g., ANOVA).
Rotational Behavior in 6-OHDA Lesioned Rats
This model assesses the effects of dopamine ligands on motor asymmetry.
-
Animal Model: Induce a unilateral lesion of the medial forebrain bundle or substantia nigra in rats using 6-hydroxydopamine (6-OHDA).[8][16][17] Confirm the lesion with an apomorphine challenge (which should induce contralateral rotations).[8][17]
-
Apparatus: A circular arena equipped with an automated rotometer or video tracking system to quantify full 360° turns.
-
Procedure:
-
Administer the test compound. To test for antagonist activity, administer the antagonist (e.g., SKF 83959) prior to a D1 agonist (e.g., SKF 81297).
-
Place the rat in the rotational arena.
-
Record the number of ipsilateral and contralateral rotations over a period of 60-90 minutes.
-
-
Data Analysis: Calculate the net rotations (contralateral - ipsilateral) and compare between treatment groups.
Conclusion
Validating the in vivo antagonist activity of SKF 83959 requires careful comparison with established D1 receptor ligands. The evidence suggests that in behavioral paradigms sensitive to D1 receptor blockade, such as agonist-induced hyperlocomotion and rotational behavior, SKF 83959 exhibits clear antagonist-like properties. Its lack of intrinsic activity in stimulating locomotion, coupled with its ability to counteract the effects of the full D1 agonist SKF 81297, strongly supports its utility as a D1 antagonist in these contexts.
However, the conflicting reports regarding its partial agonism at the adenylyl cyclase pathway and its putative agonism at the PLC pathway highlight the complexity of its pharmacological profile. Researchers should be mindful of this complexity and select appropriate comparative compounds and experimental models to precisely probe the desired aspect of D1 receptor function. The protocols and comparative data presented in this guide are intended to facilitate the design of robust experiments to further elucidate the multifaceted nature of SKF 83959 and its role in dopaminergic neurotransmission.
References
- 1. Acoustic startle response test [bio-protocol.org]
- 2. Dopamine D1 receptor regulation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lions-talk-science.org [lions-talk-science.org]
- 7. academic.oup.com [academic.oup.com]
- 8. PD rat models and rotation test [bio-protocol.org]
- 9. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stork: Dopamine D1 receptor signaling: does GαQ-phospholipase C actually play a role? [storkapp.me]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. anilocus.com [anilocus.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdbneuro.com [mdbneuro.com]
Unraveling the Cross-Validation of SKF Compound Effects in Diverse Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound across different preclinical models is paramount. This guide provides an objective comparison of the effects of various SKF compounds, primarily dopamine D1 receptor agonists, in a range of animal models. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and workflows, this document aims to facilitate a comprehensive understanding of the cross-validation of these compounds' efficacy and mechanisms of action.
The "SKF" designation refers to a series of compounds developed by Smith, Kline & French. Within the realm of neuroscience research, several of these compounds have become invaluable tools for probing the function of the dopaminergic system, particularly the dopamine D1 receptor. This guide will focus on the most prominently studied SKF compounds in this class: SKF-38393, SKF-81297, and SKF-82958.
Comparative Efficacy and Behavioral Effects Across Animal Models
The effects of SKF compounds have been investigated in a variety of animal models, including rodents (mice and rats) and non-human primates (monkeys and marmosets). These studies have been instrumental in characterizing their therapeutic potential for conditions ranging from Parkinson's disease and depression to autism spectrum disorder.
Table 1: Summary of SKF Compound Effects in Different Animal Models
| Compound | Animal Model | Disease/Condition Model | Key Findings | Reference |
| SKF-38393 | C57BL/6J Mice | Constant-Light-Induced Behavioral Changes | Mitigated hyperactivity and anxiety-like behaviors in both sexes; alleviated anhedonia in males.[1][2][3] | |
| Balb/c Mice | Ovariectomy-Induced Osteoporosis | Increased bone mineral density, bone volume/total volume, and trabecular thickness.[4] | ||
| Wistar Rats | Normal Sexual Behavior | Prolonged the duration of copulatory behavior and increased the number of copulatory events.[5] | ||
| Sprague-Dawley Rats | Adrenalectomized | Decreased the affinity of type II corticosteroid receptors in the hippocampus and ventral striatum.[6] | ||
| SKF-81297 | Rhesus Monkeys (Macaca mulatta) | MPTP-Lesioned (Parkinson's Disease Model) | Stimulated motor behavior, including rotational behavior and use of the dominant hand.[7][8] | |
| Transgenic Mice | Dopamine D1 Receptor Overexpression | Caused a marked suppression of locomotion, in contrast to the stimulatory effect in control animals.[9] | ||
| Rats | Conditioned Emotional Response | Enhanced locomotor activity at higher doses but had no effect on trace conditioning.[10] | ||
| SKF-82958 | Shank3-Deficient Mice | Autism Spectrum Disorder Model | Ameliorated repetitive and social behavioral deficits.[11] | |
| Sprague-Dawley Rats | Normal Startle Response | Enhanced the acoustic startle reflex.[12] | ||
| Wistar Rats | Place Conditioning | Induced a significant conditioned place preference, indicating rewarding properties.[13] | ||
| Common Marmosets (Callithrix jacchus) | Normal Eye-Blinking | Significantly increased the eye-blinking count.[14] |
Signaling Pathways and Mechanisms of Action
As dopamine D1 receptor agonists, SKF compounds primarily exert their effects by activating this specific receptor subtype. The D1 receptor is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
A study on Shank3-deficient mice demonstrated that SKF-82958 could restore impaired D1 receptor-mediated signaling, leading to the activation of the ERK-CREB signaling pathway and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[11] Research in rats suggests an interplay between dopaminergic and GABAergic systems, where the effects of SKF-82958 on the startle response are mediated through the substantia nigra pars reticulata.[12]
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF Compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of key experimental protocols cited in this guide.
1. Behavioral Testing in Mice (Constant-Light-Induced Hyperactivity) [2][3]
-
Animals: Male and female C57BL/6J mice.
-
Housing: Mice were exposed to either a standard 12:12 light:dark cycle or constant light for six weeks.
-
Drug Administration: SKF-38393 was administered in the drinking water.
-
Behavioral Assays:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Light-Dark Box Test: To measure anxiety-like behavior.
-
Sucrose Preference Test: To evaluate anhedonia, a core symptom of depression.
-
2. Motor Behavior Assessment in MPTP-Lesioned Monkeys [7]
-
Animals: Rhesus monkeys (Macaca mulatta).
-
Model Induction: Unilateral lesioning of the nigrostriatal dopamine system with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Drug Administration: SKF-81297 was administered intramuscularly.
-
Behavioral Assessment: Observation of rotational behavior (circling) and the use of the dominant hand.
3. Assessment of Repetitive and Social Behaviors in Shank3-Deficient Mice [11]
-
Animals: Shank3-deficient mice.
-
Drug Administration: SKF-82958 was administered via intraperitoneal injection.
-
Behavioral Assays:
-
Marble Burying Test: To assess repetitive and compulsive-like behaviors.
-
Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.
-
Caption: General Experimental Workflow for Assessing SKF Compound Effects.
Conclusion
The cross-validation of SKF compound effects across different animal models provides robust evidence for their role as modulators of the dopamine D1 receptor system. While the specific behavioral outcomes can vary depending on the model and the compound, a consistent theme of D1 receptor-mediated modulation of motor activity, mood-related behaviors, and cognitive processes emerges. The data presented in this guide highlights the importance of selecting appropriate animal models and experimental paradigms to investigate the multifaceted effects of these compounds. Further research, particularly focusing on the downstream signaling cascades and their cell-type-specific effects, will be crucial for the continued development of D1 receptor agonists as potential therapeutic agents.
References
- 1. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice [frontiersin.org]
- 3. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of D(1) receptor agonist SKF 38393 on male rat sexual behavior and postcopulatory departure in the goal compartment-runway paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D1 dopamine agonist SKF 38393, but not the D2 agonist LY 171555, decreases the affinity of type II corticosteroid receptors in rat hippocampus and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The substantia nigra pars reticulata mediates the enhancement of startle by the dopamine D1 receptor agonist SKF 82958 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: SKF-83566 Exhibits Preferential Affinity for the Cocaine Binding Site on the Dopamine Transporter
For Immediate Release: Researchers and drug development professionals now have access to a concise comparative guide detailing the potency of the D1-like dopamine receptor antagonist, SKF-83566, at the cocaine versus the dopamine (DA) binding sites of the dopamine transporter (DAT). Experimental data reveals that SKF-83566 is significantly more potent at inhibiting the binding of a cocaine analog than it is at inhibiting dopamine uptake, suggesting a preferential interaction with the cocaine binding site on the DAT.
SKF-83566, primarily known as a D1 dopamine receptor antagonist, also functions as a competitive inhibitor of the dopamine transporter.[1][2][3][4][5] This dual action has prompted investigations into its potential as a therapeutic agent for cocaine addiction.[1][3][4] Understanding its differential potency at the two key binding sites on the DAT is crucial for elucidating its mechanism of action and guiding further drug development.
Quantitative Comparison of SKF-83566 Potency at DAT
Experimental data consistently demonstrates that SKF-83566 has a higher affinity for the cocaine binding site on the DAT compared to the dopamine binding site. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are notably lower for the inhibition of a cocaine analog's binding than for the inhibition of dopamine uptake.
| Parameter | Ligand/Substrate | Cell System | IC50 Value (µM) | Reference |
| Cocaine Binding Site Potency | [³H]CFT (cocaine analog) | Intact LLc-PK cells expressing rat DAT | 0.51 ± 0.11 | [1][4] |
| [³H]CFT (cocaine analog) | LLc-PK-rDAT cell membrane preparations | 0.77 ± 0.14 | [4] | |
| Dopamine Binding Site Potency | [³H]DA (dopamine) | Intact LLc-PK cells expressing rat DAT | 5.73 ± 0.24 | [1][4] |
The data clearly indicates that SKF-83566 is approximately 11 times more potent at the cocaine binding site than at the dopamine uptake site in intact cells. This preferential binding is a key characteristic of this compound's interaction with the dopamine transporter.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
[³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
-
Cell Culture: Porcine kidney epithelial cells (LLc-PK) stably expressing the rat dopamine transporter (rDAT) are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of SKF-83566 or a vehicle control for a specified time at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]dopamine at a fixed concentration.
-
Incubation: The cells are incubated for a short period (e.g., 10 minutes) at 37°C to allow for dopamine uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]dopamine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the SKF-83566 concentration and fitting the data to a sigmoidal dose-response curve.
[³H]CFT Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled cocaine analog for binding to the dopamine transporter.
-
Cell/Membrane Preparation: The assay can be performed with either intact cells expressing DAT or with membrane preparations isolated from these cells.
-
Incubation Mixture: In each well of a multi-well plate, the following are added:
-
A fixed concentration of [³H]CFT (a cocaine analog).
-
Varying concentrations of the competing ligand (SKF-83566).
-
The cell or membrane preparation.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding of [³H]CFT against the logarithm of the SKF-83566 concentration and fitting the data to a competition binding curve.
Visualizing the Molecular Interaction and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dopamine D1 Receptor Agonists: Evaluating Alternatives to SKF Compounds
In the landscape of dopamine research, particularly concerning the D1 receptor, compounds from the SKF (Smith, Kline & French) series, such as SKF-38393 and SKF-81297, have long been foundational tools. However, the search for agonists with improved selectivity, efficacy, and pharmacokinetic profiles is a continuing effort in neuroscience and drug development. This guide provides a comparative overview of key alternatives to SKF compounds, presenting experimental data to inform the selection of the most suitable agonists for specific research applications.
Key Alternatives to SKF Compounds
Several classes of compounds have emerged as significant alternatives to the classic SKF benzazepines. These include full agonists, which elicit a maximal response from the D1 receptor, and partial agonists, which produce a submaximal response. The choice between a full and partial agonist can be critical, as partial agonists may offer a more controlled modulation of the dopaminergic system, potentially reducing side effects associated with overstimulation.[1] Key alternatives that have been extensively studied include Dihydrexidine, A-77636, and CY 208-243. Dihydrexidine is a full agonist that has shown promise in models of Parkinson's disease and cognitive enhancement.[2] A-77636 is another potent full agonist, while CY 208-243 is a partial agonist also investigated for its potential in treating Parkinson's disease.[3][4]
Comparative Experimental Data
The selection of a D1 receptor agonist is often guided by its binding affinity (Ki), which indicates how tightly it binds to the receptor, and its functional potency (EC50) and maximal efficacy (Emax) in downstream signaling pathways, such as the production of cyclic AMP (cAMP).[1] The following tables summarize the available quantitative data for SKF compounds and their alternatives.
Table 1: Comparative Binding Affinities (Ki) at Dopamine Receptors (nM)
| Compound | D1 | D2 | D3 | D4 | D5 | D1/D2 Selectivity |
| SKF-38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 | ~150x |
| SKF-81297 | Data not consistently available in a comparable format | |||||
| Dihydrexidine | Data indicates higher selectivity for D1-like receptors over D2[2] | 10x[2] | ||||
| A-77636 | Data not consistently available in a comparable format | |||||
| CY 208-243 | Selective for D1 over D2 receptor sites[3] |
Note: Ki values can vary between studies based on experimental conditions. The data presented is a synthesis from available sources for comparative purposes.[5]
Table 2: Comparative Functional Activity (cAMP Accumulation) at the D1 Receptor
| Compound | Agonist Type | EC50 (nM) | Emax (% of SKF-81297) |
| SKF-81297 | Full Agonist | 3.3 | 100% |
| SKF-38393 | Partial Agonist | 110 | 83% |
| A-77636 | Full Agonist | 3.0 | 99% |
| CY 208-243 | Partial Agonist | 125 | Data not consistently available in a comparable format |
Data synthesized from a study by Conroy et al. (2024) and other sources.[3][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of these compounds.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 3. Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of SKF 83959 and SCH 39166 on Locomotor Activity
An Objective Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive comparison of two influential benzazepine derivatives, SKF 83959 and SCH 39166, with a specific focus on their distinct effects on locomotor activity. Both compounds are known to interact with dopamine D1-like receptors, yet their pharmacological profiles and subsequent behavioral outcomes differ significantly, making them valuable tools for dissecting the complexities of dopamine signaling in motor control. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to facilitate a clear understanding for researchers, scientists, and professionals in drug development.
Introduction to the Compounds
SKF 83959 is a benzazepine derivative that has been characterized as a dopamine D1-like receptor partial agonist.[1][2] Its unique profile stems from its purported biased agonism, showing preferential activation of phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase (AC) pathway, although this view has been debated.[3] It has been investigated for its potential therapeutic effects in Parkinson's disease and as a cocaine antagonist.[2][3][4]
SCH 39166 (Ecopipam) is a selective dopamine D1 and D5 receptor antagonist.[5][6][7] It exhibits high affinity for D1-like receptors with little to no activity at D2-like or other neurotransmitter receptors.[5][8] SCH 39166 has been evaluated in clinical trials for conditions such as Tourette syndrome and obesity.[6][9]
Comparative Effects on Locomotor Activity: A Data-Driven Overview
The following table summarizes the quantitative effects of SKF 83959 and SCH 39166 on locomotor activity as reported in various preclinical studies.
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Key Findings | Citation |
| SKF 83959 | Rats | 0.01 - 1.25 mg/kg | No significant effect on spontaneous locomotor activity. | Increased rearing at higher doses. | [10] |
| Rats | Not specified | Did not affect locomotor activity on its own but counteracted SKF 81297-induced hyperactivity. | Suggests D1 antagonist properties in the nucleus accumbens. | [11] | |
| Squirrel Monkeys | Not specified | Produced less severe disruptions in motor behavior compared to SCH 39166. | Acted as a functional cocaine antagonist with a better side-effect profile than SCH 39166. | [4] | |
| SCH 39166 | Rats | Not specified | Did not affect locomotor activity on its own but counteracted SKF 81297-induced hyperactivity. | Consistent with its D1 antagonist profile. | [11] |
| Squirrel Monkeys | Not specified | Produced more severe disruptions in motor behavior compared to SKF 83959. | Effectively antagonized the behavioral stimulant effects of cocaine. | [4] | |
| Mice | 0.1 and 0.2 mg/kg | Attenuated hyperlocomotion induced by the D1 agonist SKF 38393. | Demonstrates D1 receptor-mediated antagonism of agonist-induced locomotor activity. | [12] |
Signaling Pathways and Mechanisms of Action
The differential effects of SKF 83959 and SCH 39166 on locomotor activity can be attributed to their distinct interactions with the dopamine D1 receptor and its downstream signaling cascades. D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gs/olf and Gq/11 proteins.[13][14][15]
SCH 39166 acts as a classical antagonist, blocking the binding of dopamine and other agonists to the D1 receptor, thereby preventing the activation of both Gs/olf and Gq/11-mediated signaling pathways. This leads to a reduction in dopamine-mediated locomotor stimulation.
SKF 83959 , on the other hand, is a partial agonist. Its effects are more complex and may involve biased agonism. While it can antagonize the effects of full D1 agonists like SKF 81297, it may also weakly activate certain downstream pathways, potentially leading to its unique behavioral profile with minimal impact on spontaneous locomotion at certain doses.[3][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecopipam - Wikipedia [en.wikipedia.org]
- 6. What is Ecopipam used for? [synapse.patsnap.com]
- 7. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 15. Gq/11α and Gsα mediate distinct physiological responses to central melanocortins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SKF 83692
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of SKF 83692, a drug derivative intended for research use only. In the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on established best practices for the disposal of novel or uncharacterized research chemicals.
Important Note: Before proceeding with any disposal protocol, it is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the supplier. The SDS contains critical information regarding the compound's physical and chemical properties, hazards, and required safety precautions.
Quantitative Data and Physical Properties
The safe handling and disposal of any chemical are contingent upon understanding its fundamental properties. For a novel compound like this compound, this data must be sourced from the supplier's SDS. The following table outlines the essential information to be obtained:
| Property | Data |
| Chemical Formula | To be obtained from the supplier's SDS. |
| Molecular Weight | To be obtained from the supplier's SDS. |
| Appearance | To be obtained from the supplier's SDS. |
| Solubility | To be obtained from the supplier's SDS. |
| Melting Point | To be obtained from the supplier's SDS. |
| Storage Temperature | To be obtained from the supplier's SDS. |
| Hazard Class | To be obtained from the supplier's SDS (e.g., flammable, toxic). |
Experimental Protocol: General Disposal Procedure for Research-Grade Chemicals
The following protocol outlines a standardized procedure for the safe disposal of small quantities of research chemicals like this compound. This protocol should be adapted to align with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Step 1: Waste Minimization and Identification
Before beginning experimental work, plan to minimize the generation of chemical waste.[1] Only prepare the quantity of this compound solution required for your immediate experiments. Any unused or surplus this compound that is no longer needed should be considered waste and must be disposed of properly.[2]
Step 2: Segregation and Labeling of Chemical Waste
Proper segregation and labeling are critical to prevent accidental mixing of incompatible chemicals, which could lead to dangerous reactions.[3][4]
-
Container Selection: Use a designated, leak-proof waste container that is chemically compatible with this compound.[4] The original container is often a suitable choice if it is in good condition.[3][5]
-
Labeling: The waste container must be clearly labeled with the following information:[6]
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[6]
-
The Principal Investigator's name and laboratory location.[6]
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If the hazards are not fully known, indicate "Hazards Not Fully Known".
-
Step 3: Storage of Chemical Waste
Chemical waste must be stored in a designated and properly managed area within the laboratory.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of waste generation.[1][3]
-
Secondary Containment: Place the waste container within a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Incompatible Waste: Store containers of this compound waste separately from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from organic compounds.[3]
Step 4: Request for Disposal
Never dispose of chemical waste down the sink or in the regular trash.[2][6] All hazardous chemical waste must be collected and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact EHS: When the waste container is nearly full (typically ¾ full) or has been stored for a designated period (e.g., 150 days), submit a hazardous waste pickup request to your EHS office.[5]
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including a copy of the SDS if available.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the proper disposal procedure for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling SKF 83692
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling the research compound SKF 83692 (CAS No. 99234-87-4). The recommendations herein are compiled from safety data for structurally similar compounds and general best practices for laboratory chemical safety. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for definitive guidance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound was not publicly available, analysis of related bromo-benzazepine compounds indicates that it should be handled as a potentially hazardous substance. The primary hazards are likely to include oral toxicity, skin irritation, and serious eye irritation. A comprehensive PPE strategy is therefore mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves and Lab Coat | Nitrile gloves are recommended for incidental contact; change them immediately if contaminated. For extended handling, consider double-gloving or using more robust gloves. A fully buttoned, flame-resistant lab coat is required to protect skin and clothing. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is critical to ensure safety.
Experimental Workflow:
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wear appropriate chemical-resistant gloves.
-
-
Compound Handling:
-
Post-Handling Procedures:
First Aid Measures
In case of exposure, immediate action is crucial.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Disposal: Dispose of waste this compound and contaminated materials in a designated hazardous waste container for halogenated organic compounds.[1] All disposal must be in accordance with local, state, and federal regulations.
Logical Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
